molecular formula C8H5IN2 B2663516 7-Iodoquinazoline CAS No. 1425310-59-3

7-Iodoquinazoline

Cat. No.: B2663516
CAS No.: 1425310-59-3
M. Wt: 256.046
InChI Key: CZVMHCJFWOFIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodoquinazoline is a useful research compound. Its molecular formula is C8H5IN2 and its molecular weight is 256.046. The purity is usually 95%.
BenchChem offers high-quality 7-Iodoquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodoquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVMHCJFWOFIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Sourcing and Application of 7-Iodoquinazoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. Among its halogenated derivatives, 7-Iodoquinazoline has emerged as a particularly valuable building block, offering a strategic handle for medicinal chemists to elaborate complex molecules with high affinity and selectivity for a range of oncotargets. This guide provides a comprehensive overview of the commercial availability of 7-Iodoquinazoline, its synthesis, physicochemical properties, and its critical role in the development of next-generation kinase inhibitors.

Commercial Availability: A Fragmented but Accessible Market

The acquisition of 7-Iodoquinazoline (CAS No. 1425310-59-3) for research and development purposes is characterized by a market of specialized chemical suppliers. While not as ubiquitously stocked as more common reagents, it is readily available in research quantities. Investigators should anticipate sourcing from vendors who focus on heterocyclic chemistry and advanced building blocks. A summary of representative suppliers is provided below.

SupplierPurityQuantity OptionsIndicative PricingNotes
BLD Pharm >98%50mg, 100mg, 250mgInquireOften has stock in various locations.
Combi-Blocks >97%250mg, 1g~$200/gKnown for a wide range of building blocks.
abcr GmbH CustomInquireInquireEuropean supplier, may offer custom synthesis.
ChemicalBook AggregatorVariesVariesLists multiple potential suppliers.

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis of 7-Iodoquinazoline: A Practical Laboratory-Scale Protocol

The synthesis of 7-Iodoquinazoline can be achieved through a multi-step sequence, with the cyclization of an appropriately substituted aminobenzonitrile being a common strategy. The following protocol outlines a representative and scalable laboratory procedure starting from the commercially available 4-amino-3-iodobenzonitrile.

Experimental Protocol: Synthesis of 7-Iodoquinazoline

Materials:

  • 4-Amino-3-iodobenzonitrile[1]

  • Formamide

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10 mmol of 4-amino-3-iodobenzonitrile and 50 mL of formamide.

  • Cyclization: Heat the reaction mixture to reflux (approximately 190-210 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate of crude 7-Iodoquinazoline will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Drying and Characterization: Dry the purified 7-Iodoquinazoline under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 4-Amino-3-iodobenzonitrile 4-Amino-3-iodobenzonitrile Cyclization Cyclization 4-Amino-3-iodobenzonitrile->Cyclization Formamide Formamide Formamide Formamide->Cyclization Reflux Reflux Reflux->Cyclization Workup Workup Cyclization->Workup Precipitation in H₂O Purification Purification Workup->Purification Recrystallization 7-Iodoquinazoline 7-Iodoquinazoline Purification->7-Iodoquinazoline

Caption: Workflow for the synthesis of 7-Iodoquinazoline.

Physicochemical Properties: Key Data for Drug Development

Understanding the physicochemical properties of 7-Iodoquinazoline is crucial for its effective use in drug discovery workflows, including reaction setup, purification, and formulation.

PropertyValueNotes
Molecular Formula C₈H₅IN₂
Molecular Weight 256.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected to be >150 °CEmpirical determination is recommended.
Solubility Soluble in DMSO and DMF; limited solubility in alcohols and chlorinated solvents.Solubility in aqueous media is expected to be low.
Stability Generally stable under standard laboratory conditions.Quinoline derivatives can be light-sensitive; storage in a dark, cool place is recommended.[2]

The Strategic Role of 7-Iodoquinazoline in Kinase Inhibitor Design

The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[3] The iodine atom at the 7-position of the quinazoline ring in 7-Iodoquinazoline provides a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Targeting EGFR and VEGFR Signaling Pathways

Two of the most prominent targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] These receptor tyrosine kinases play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[7][8][9]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_inhibitors Inhibition EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis 7-Iodoquinazoline_Derivative 7-Iodoquinazoline Derivative 7-Iodoquinazoline_Derivative->EGFR Inhibits 7-Iodoquinazoline_Derivative->VEGFR Inhibits

Caption: Inhibition of EGFR and VEGFR signaling by 7-Iodoquinazoline derivatives.

Derivatives of 7-Iodoquinazoline can be designed to bind to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling.[10][11] This inhibition can lead to a reduction in tumor growth and vascularization. The ability to readily modify the 7-position allows for the fine-tuning of the inhibitor's interaction with the kinase, potentially leading to improved efficacy and a better safety profile.

Conclusion

7-Iodoquinazoline is a high-value chemical intermediate for the development of targeted therapies, particularly in the field of oncology. While its commercial availability is limited to specialized suppliers, it can be readily synthesized on a laboratory scale. Its strategic importance lies in the versatility of the 7-iodo group, which enables extensive structure-activity relationship studies for the optimization of kinase inhibitors. A thorough understanding of its sourcing, synthesis, and properties is essential for any research program focused on the design and development of novel quinazoline-based therapeutics.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts. National Institutes of Health. [Link]

  • VEGF and EGFR pathways in detail: Target for new therapies against cancer. YouTube. [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Royal Society of Chemistry. [Link]

  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. [Link]

  • Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. The Oncologist. [Link]

  • Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. ResearchGate. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. National Institutes of Health. [Link]

  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. AACR Journals. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]

  • 4-Amino-3-iodobenzonitrile. PubChem. [Link]

Sources

The 7-Iodoquinazoline Scaffold: A Privileged Motif for Targeting Key Drivers of Cancer

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4] Its rigid, planar structure and synthetic tractability have made it a favored scaffold for the design of targeted therapies.[5] Within this class, derivatives featuring a 7-iodo substitution on the quinazoline ring have emerged as particularly potent and versatile agents, demonstrating significant inhibitory activity against critical mediators of cancer progression. This guide provides a detailed exploration of the therapeutic targets of 7-iodoquinazoline derivatives, the underlying mechanisms of action, and the experimental workflows used to validate their activity.

The Strategic Importance of the 7-Iodoquinazoline Core

The unique physicochemical properties of the iodine atom at the 7-position of the quinazoline ring contribute significantly to the pharmacological profile of these derivatives. The iodine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for target proteins. Furthermore, its lipophilicity can improve membrane permeability and overall drug-like properties. While 7-iodoquinazoline itself is a building block, its incorporation into more complex molecules has yielded potent inhibitors of key oncogenic pathways.

Primary Therapeutic Targets: Dual Inhibition of EGFR and VEGFR-2

A predominant focus of research into 7-iodoquinazoline derivatives has been their remarkable ability to dually target two critical receptor tyrosine kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] This dual-targeting approach is a highly sought-after strategy in cancer therapy, as it simultaneously addresses tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a key driver of cell proliferation, survival, and differentiation.[8][9] Its aberrant activation through mutation or overexpression is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[9] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, target EGFR.[2][3][4]

Notably, derivatives of 7-iodoquinazoline have demonstrated potent inhibitory activity against both wild-type EGFR and, crucially, the T790M mutant.[6][7][10] The T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR inhibitors in NSCLC.[10] The ability of 7-iodoquinazoline-based compounds to inhibit this resistant form of the enzyme highlights their potential as next-generation anticancer agents.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is the main mediator of the pro-angiogenic signals of VEGF. Its activation is essential for the sprouting of new blood vessels, a process critical for tumor growth and metastasis. By inhibiting VEGFR-2, 7-iodoquinazoline derivatives can effectively cut off the tumor's blood supply, leading to starvation and regression. The dual inhibition of both EGFR and VEGFR-2 by a single molecule offers a synergistic antitumor effect, tackling both the cancer cells directly and their supportive microenvironment.[6][7]

Signaling Pathways Targeted by Dual EGFR/VEGFR-2 Inhibition

The inhibition of EGFR and VEGFR-2 by 7-iodoquinazoline derivatives blocks downstream signaling cascades that are crucial for cancer cell survival and proliferation. The diagram below illustrates the key pathways affected.

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg 7_Iodoquinazoline 7-Iodoquinazoline Derivative 7_Iodoquinazoline->EGFR Inhibits 7_Iodoquinazoline->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 by 7-iodoquinazoline derivatives.

Quantitative Data on Inhibitory Activity

Numerous studies have synthesized and evaluated series of 7-iodoquinazoline derivatives, demonstrating their potent anticancer effects. The tables below summarize representative data from the literature, showcasing their cytotoxicity against various cancer cell lines and their enzymatic inhibitory activity.

Table 1: Cytotoxicity of 7-Iodoquinazoline Derivatives against Cancer Cell Lines (IC50 in µM)

CompoundHepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
13e 5.707.155.766.50[6]
7c ----[6]
8d 7.057.106.806.00[7]
6d -6.956.906.12[7]
18 5.256.465.685.24[10]
17 5.556.855.405.11[10]
14b 5.867.036.155.77[10]

Table 2: Enzymatic Inhibitory Activity of 7-Iodoquinazoline Derivatives (IC50 in µM)

CompoundEGFRT790MVEGFR-2Reference
13e 0.300.90[6]
7c 0.351.25[6]
6d 0.351.00[7]
8d 0.420.92[7]
18 0.25-[10]
17 0.30-[10]
14b 0.36-[10]

Other Potential Therapeutic Targets

While EGFR and VEGFR-2 are the most prominently studied targets, the broader quinazoline class of compounds has shown activity against a range of other therapeutic targets.[1][11] This suggests that 7-iodoquinazoline derivatives could be further explored for their potential to inhibit:

  • Dihydrofolate Reductase (DHFR): An enzyme involved in nucleotide synthesis.[1]

  • Topoisomerases: Enzymes that regulate DNA topology.[1]

  • Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair.[1]

  • Tubulin Polymerization: Essential for microtubule formation and cell division.[1]

  • Cyclooxygenase-2 (COX-2): A key enzyme in inflammation.[5]

These additional potential targets open up avenues for investigating 7-iodoquinazoline derivatives in therapeutic areas beyond oncology, such as inflammatory diseases and infectious diseases.[3][5][12][13][14]

Experimental Protocols for Target Validation

The evaluation of 7-iodoquinazoline derivatives involves a standardized set of in vitro assays to determine their cytotoxicity and enzyme inhibitory potential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-iodoquinazoline derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on their target enzymes, in vitro kinase assays are performed using purified recombinant kinases.

Step-by-Step Methodology (Example for EGFR):

  • Assay Preparation: In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Addition: Add varying concentrations of the 7-iodoquinazoline derivative to the wells.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant EGFR (wild-type or mutant).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.

  • IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The workflow for screening and validating 7-iodoquinazoline derivatives is summarized in the following diagram.

Screening_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_validation Mechanism & Preclinical Validation Synthesis Synthesis of 7-Iodoquinazoline Derivatives Cytotoxicity MTT Assay (Cancer Cell Lines) Synthesis->Cytotoxicity Kinase_Assay In Vitro Kinase Assay (EGFR, VEGFR-2) Cytotoxicity->Kinase_Assay Active Compounds Docking Molecular Docking Kinase_Assay->Docking ADMET In Silico ADMET Prediction Docking->ADMET In_Vivo In Vivo (Xenograft Models) ADMET->In_Vivo Lead Compounds

Caption: Workflow for the discovery and validation of 7-iodoquinazoline derivatives.

Conclusion and Future Directions

Derivatives of 7-iodoquinazoline represent a promising class of compounds with significant potential for the development of novel targeted cancer therapies. Their ability to dually inhibit EGFR (including the resistant T790M mutant) and VEGFR-2 provides a powerful, multi-pronged attack on tumor growth and survival. The wealth of preclinical data underscores the importance of the 7-iodoquinazoline scaffold as a privileged structure in modern drug discovery.

Future research in this area should focus on:

  • Optimizing Selectivity and Potency: Further structure-activity relationship (SAR) studies to design derivatives with improved selectivity and nanomolar potency against desired targets.

  • Exploring Novel Targets: Investigating the activity of 7-iodoquinazoline derivatives against other kinases and cancer-related proteins.

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome potential mechanisms of resistance to current dual EGFR/VEGFR-2 inhibitors.

  • In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the 7-iodoquinazoline scaffold holds great promise for the development of more effective and durable treatments for a wide range of cancers.

References

  • El-Adl, K., et al. (2023). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2344. Available at: [Link]

  • Singh, M., & Singh, S. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 215, 113271. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672365. Available at: [Link]

  • Al-Salahi, R., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Rajput, C. S., et al. (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology, 10(3). Available at: [Link]

  • ResearchGate. (n.d.). EGFR enzyme activities of the Compound 7 series at 1 μm. Available at: [Link]

  • El-Adl, K., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie, e2400389. Available at: [Link]

  • Kumar, D., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(29), 17756-17773. Available at: [Link]

  • El-Adl, K., et al. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 14(10), 6985-7006. Available at: [Link]

  • Pop, O., & Pop, R. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]

  • ResearchGate. (n.d.). Examples of drugs containing iodo substitutions and some quinazoline multitargeted TKIs. Available at: [Link]

  • Wesołowska, O., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8865. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(15), 4867. Available at: [Link]

  • ResearchGate. (2024). (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Available at: [Link]

  • Qiu, H.-Y., et al. (2009). Biologically active quinoline and quinazoline alkaloids part I. Current Medicinal Chemistry, 16(28), 3698-3729. Available at: [Link]

  • Kumar, D., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7, 17756-17773. Available at: [Link]

  • DISPENDIX. (2025). Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar. YouTube. Available at: [Link]

  • ResearchGate. (2025). (PDF) Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Available at: [Link]

Sources

Methodological & Application

7-Iodoquinazoline in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Iodoquinazoline Scaffolds in Kinase Inhibitor Discovery

Executive Summary

This guide details the strategic application of 7-iodoquinazoline as a privileged building block in the development of ATP-competitive kinase inhibitors, particularly for EGFR (Epidermal Growth Factor Receptor) and VEGFR targets. The 7-iodo position serves as a critical synthetic handle, allowing late-stage diversification at the solvent-exposed region of the kinase ATP-binding pocket. This note provides a validated synthetic workflow for Suzuki-Miyaura coupling and a comprehensive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening protocol to evaluate inhibitory potency.

Strategic Rationale: The 7-Position Advantage

In the design of quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib), the 4-anilino moiety binds deep within the hydrophobic pocket, interacting with the gatekeeper residue (e.g., T790M in resistant EGFR). However, the 6- and 7-positions point towards the solvent front.

  • Solubility & Pharmacokinetics: Modifications at the 7-position are pivotal for physicochemical optimization. Introducing solubilizing groups (e.g., morpholine, piperazine) via the 7-iodo handle significantly improves ADME properties without disrupting the critical hinge-binding hydrogen bonds at N1 and N3.

  • Synthetic Versatility: The C-I bond is weaker and more reactive than C-Cl or C-Br, facilitating palladium-catalyzed cross-coupling reactions under milder conditions, which preserves sensitive functional groups elsewhere on the scaffold.

Visualizing the SAR Strategy

SAR_Strategy Core 7-Iodoquinazoline (Core Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2 Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd/BINAP Target1 Solubility (Morpholine/Piperazine) Suzuki->Target1 Target2 Selectivity (Steric Bulk) Sonogashira->Target2 Target3 Potency (Electronic Effects) Buchwald->Target3

Figure 1: Synthetic divergence from the 7-iodoquinazoline core. The iodine handle allows access to diverse chemical space targeting the solvent-exposed region of the kinase pocket.

Synthetic Protocol: Library Generation via Suzuki Coupling

Objective: To install solubilizing heteroaryl groups at the 7-position. Scale: 100 mg (Parallel Synthesis compatible).

Reagents & Equipment
  • Substrate: 4-substituted-7-iodoquinazoline (1.0 equiv).

  • Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.2–1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%). Rationale: Bidentate ferrocene ligand prevents β-hydride elimination and resists oxidation better than PPh3.

  • Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid).

  • Solvent: 1,4-Dioxane/Water (4:1). Rationale: The aqueous component is essential for the transmetallation step in the Suzuki cycle.

Step-by-Step Methodology
  • Degassing: Charge the reaction vial with the quinazoline substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Incubation: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass [M+H]+).

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with brine (x2).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Biochemical Screening: TR-FRET Kinase Assay

Method: LanthaScreen™ Eu Kinase Binding Assay. Mechanism: Detects the displacement of an AlexaFluor™ 647-labeled tracer (ATP-competitive) by the test compound. The kinase is tagged (GST/His) and bound by a Europium-labeled antibody. Proximity induces FRET. Why TR-FRET? It is a homogeneous (no wash), ratiometric assay robust against compound autofluorescence and suitable for HTS.

Assay Workflow Diagram

Screening_Workflow Prep 1. Plate Preparation (384-well Low Volume) Add_Cmpd 2. Compound Addition (Echo Acoustic Dispense) Prep->Add_Cmpd Add_Master 3. Master Mix Addition (Kinase + Antibody + Tracer) Add_Cmpd->Add_Master Incubate 4. Incubation (60 min @ RT, Dark) Add_Master->Incubate Read 5. Detection (Ex: 337nm | Em: 620/665nm) Incubate->Read Analysis 6. Data Analysis (Emission Ratio 665/620) Read->Analysis

Figure 2: High-Throughput Screening workflow for determining IC50 values using TR-FRET.

Detailed Protocol

Materials:

  • Kinase: EGFR (Cytoplasmic domain), 5 nM final.

  • Tracer: Kinase Tracer 199 or 236 (Invitrogen), determined by tracer titration.

  • Antibody: Eu-anti-GST Antibody, 2 nM final.[2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Transfer: Dispense 10 nL of test compounds (in DMSO) into a white 384-well microplate. Include Staurosporine as a positive control and DMSO-only as a negative control.

  • Kinase/Antibody Mix: Prepare a 2X solution of Kinase + Eu-Antibody in assay buffer. Add 5 µL to the plate.

  • Tracer Mix: Prepare a 2X solution of the Tracer. Add 5 µL to the plate.

    • Note: Adding tracer last ensures equilibrium competition starts simultaneously.

  • Equilibration: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at RT in the dark.

  • Measurement: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (AlexaFluor).

Data Analysis: Calculate the FRET Ratio:



Determine % Inhibition and fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Data Interpretation & Validation

Typical Results Table

The following table illustrates the impact of 7-position modification on EGFR inhibition (Hypothetical data based on SAR principles [1, 2]).

Compound IDR-Group (7-position)EGFR IC50 (nM)Solubility (µM)Interpretation
7-I-QZ (Core) Iodine>1000< 1Poor solubility; weak binding due to lack of solvent interaction.
Cmpd A Phenyl1505Improved potency (hydrophobic packing) but poor solubility.
Cmpd B N-Morpholinyl-phenyl12>100Lead Candidate. Solubilizing group contacts solvent front.
Gefitinib (Ref) Morpholinopropoxy3–5>100Clinical Standard.
Troubleshooting the Assay
  • Low Z-Factor (< 0.5): Often caused by pipetting errors or tracer degradation. Ensure tracer is stored at -20°C and protected from light.

  • High Background: Check for compound autofluorescence. TR-FRET minimizes this, but strong fluorophores in the library can still interfere. Use a "Time-Resolved" setting with a 100 µs delay window.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][5] Molecules.

  • Thermo Fisher Scientific. (2023).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Iodoquinazoline and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4][5] The precise structural elucidation and purity assessment of these compounds are critical for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy in therapeutic applications. This application note provides a comprehensive guide to the analytical techniques essential for the unambiguous characterization of 7-Iodoquinazoline. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and X-ray Crystallography. This multi-faceted approach provides a self-validating system for researchers, ensuring the highest level of confidence in their synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For 7-Iodoquinazoline, both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and substitution pattern.

Theoretical Basis

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like iodine and nitrogen causing deshielding and a downfield shift. Spin-spin coupling provides information about adjacent non-equivalent protons.

¹³C NMR provides information about the different carbon environments in the molecule. The presence of the iodine atom will have a direct effect on the chemical shift of the carbon it is attached to (C7) and will also influence the shifts of neighboring carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the 7-Iodoquinazoline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d⁶). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling to simplify the spectrum.

Data Interpretation and Expected Values

The interpretation of the NMR spectra is crucial for confirming the structure of 7-Iodoquinazoline.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 7-Iodoquinazoline

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H2~9.2~160
H4~8.5~155
H5~7.8~130
H6~7.6~135
H8~8.1~128
C7-~95
C8a-~152
C4a-~125

Note: These are approximate values and can vary based on the solvent and concentration.

The disappearance of the signal corresponding to the proton at the 7-position and the characteristic splitting patterns of the remaining aromatic protons provide strong evidence for the successful iodination at the desired position.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Theoretical Basis

In electrospray ionization (ESI) mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 7-Iodoquinazoline, the molecular ion peak [M+H]⁺ is expected to be the most prominent peak in the positive ion mode. The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions.[6] This fragmentation pattern is unique to the molecule and can be used to confirm its structure.[6]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of 7-Iodoquinazoline (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

    • Source temperature: 100-150 °C

    • Desolvation gas flow: 500-800 L/hr

Data Interpretation and Expected Values

Table 2: Expected Mass Spectrometry Data for 7-Iodoquinazoline (C₈H₅IN₂)

Ion Calculated m/z Observed m/z (HRMS)
[M]⁺255.9548255.95XX
[M+H]⁺256.9627256.96XX

The presence of the characteristic isotopic pattern for iodine (¹²⁷I) will be a key indicator in the mass spectrum.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis.[7][8][9][10][11]

Theoretical Basis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a non-polar compound like 7-Iodoquinazoline, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The retention time (RT) is the time it takes for the compound to elute from the column and is a characteristic property under specific chromatographic conditions.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve a known concentration of 7-Iodoquinazoline in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where 7-Iodoquinazoline has strong absorbance (e.g., ~254 nm).

  • Purity Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation

A pure sample of 7-Iodoquinazoline should exhibit a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities. The retention time can be used for identification by comparing it to a reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 7-Iodoquinazoline Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Column C18 Column Injector->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment (Area %) Chromatogram->Purity

Caption: HPLC workflow for purity analysis.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized compound.

Theoretical Basis

The sample is combusted in a furnace in the presence of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Experimental Protocol
  • Sample Preparation: A small, accurately weighed amount of the dry, pure 7-Iodoquinazoline (1-3 mg) is required.

  • Instrumentation: The analysis is performed using a CHN elemental analyzer.

Data Interpretation and Expected Values

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₅IN₂).

Table 3: Theoretical Elemental Composition of 7-Iodoquinazoline

Element Theoretical Percentage (%)
Carbon (C)37.53
Hydrogen (H)1.97
Nitrogen (N)10.94

X-ray Crystallography: Unambiguous 3D Structure Determination

For an unequivocal confirmation of the molecular structure, including stereochemistry and solid-state packing, single-crystal X-ray diffraction is the gold standard.[12][13][14][15][16]

Theoretical Basis

When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined.

Experimental Protocol
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of 7-Iodoquinazoline in a suitable solvent (e.g., ethanol, acetone, or a mixture) can yield single crystals of sufficient quality.[17]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.

Data Interpretation

The resulting crystal structure will provide an unambiguous confirmation of the connectivity of atoms in 7-Iodoquinazoline and the position of the iodine atom.

Analytical_Workflow cluster_primary Primary Characterization cluster_secondary Purity & Composition cluster_tertiary Definitive Structure Synthesis Synthesis of 7-Iodoquinazoline NMR NMR (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI, HRMS) Synthesis->MS HPLC HPLC NMR->HPLC MS->HPLC EA Elemental Analysis HPLC->EA Xray X-ray Crystallography EA->Xray Final Confirmed Structure & Purity Xray->Final

Sources

Application Note: 7-Iodoquinazoline Scaffolds for High-Fidelity Radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinazoline pharmacophore, particularly the 4-anilinoquinazoline class, represents a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Vandetanib. While 6-substituted quinazolines are common, 7-iodoquinazoline derivatives have emerged as critical tools for dual-targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

The iodine atom at the C-7 position is not merely a structural placeholder; it is a functional handle for theranostic applications.

  • Imaging (PET/SPECT): The C-I bond is robust enough for labeling with Iodine-124 (PET) or Iodine-123 (SPECT) , enabling non-invasive stratification of patients based on kinase expression levels.

  • Auger Therapy: The proximity of the 7-iodo position to the ATP-binding pocket of the kinase allows for the delivery of high-LET (Linear Energy Transfer) Auger electrons (from Iodine-125 ) directly to the DNA or catalytic machinery of the cancer cell, inducing lethal double-strand breaks.

This guide details the synthesis of the 7-tributylstannyl precursor and the subsequent oxidative radioiododestannylation protocol to generate high-specific-activity 7-[*I]-iodoquinazolines.

Chemical Synthesis of the Precursor

To achieve high specific activity (SA), "hot" iodine must be introduced at the final step, replacing a leaving group. The most reliable method for C-7 labeling is oxidative iododestannylation .

Retrosynthetic Strategy

The target radiotracer is generated from a 7-(tributylstannyl)quinazoline precursor. This precursor is synthesized from a 7-bromoquinazoline intermediate via Palladium-catalyzed Stille coupling.

Validated Synthetic Protocol (Precursor Production)

Step 1: Core Assembly (4-chloro-7-bromoquinazoline)

  • Reagents: 7-bromoquinazolin-4(3H)-one, POCl3 (Phosphorus oxychloride), DIPEA.

  • Procedure: Reflux 7-bromoquinazolin-4(3H)-one in neat POCl3 for 3 hours. Evaporate excess POCl3. The resulting 4,7-dichloro/bromo intermediate is highly reactive.

Step 2: C-4 Amination (The "Anilino" Installation)

  • Reagents: 3-chloro-4-fluoroaniline (or specific aniline of interest), Isopropanol (iPrOH).

  • Procedure: Suspend the 4-chloro-7-bromoquinazoline in iPrOH. Add 1.1 eq of the aniline. Reflux for 4 hours. The product precipitates as the hydrochloride salt.

  • Why: This installs the kinase-binding specificity.

Step 3: Stannylation (The "Cold" Precursor)

  • Reagents: Hexabutylditin (Bu3Sn-SnBu3), Pd(PPh3)4 (Tetrakis), Toluene (anhydrous).

  • Procedure:

    • Degas toluene with Argon for 30 mins (Critical: Oxygen kills the Pd(0) catalyst).

    • Add 7-bromo-4-anilinoquinazoline (1.0 eq), Hexabutylditin (2.0 eq), and Pd(PPh3)4 (0.05 eq).

    • Reflux at 110°C for 16–24 hours under Argon.

    • Purification: Flash chromatography on neutral alumina (Silica can cause destannylation). Elute with Hexane/EtOAc.

    • QC: Verify by 1H-NMR (look for Sn-butyl protons at 0.8–1.6 ppm).

Visualization: Synthetic Pathway[1]

SynthesisPathway Figure 1: Synthesis of the Stannyl Precursor for Radiolabeling Start 7-Bromoquinazolin-4(3H)-one Inter1 4-Chloro-7-bromoquinazoline Start->Inter1 POCl3, Reflux (Chlorination) Inter2 7-Bromo-4-anilinoquinazoline Inter1->Inter2 Aniline, iPrOH (SNAr Subst.) Final 7-(Tributylstannyl) Precursor Inter2->Final Bu3Sn-SnBu3, Pd(0) (Stille Coupling)

Figure 1: Step-by-step synthesis of the 7-tributylstannyl quinazoline precursor required for electrophilic radioiodination.

Radiolabeling Protocol: Oxidative Iododestannylation

This protocol is designed for Iodine-124 (t1/2 = 4.18 d) for PET imaging, but is adaptable to I-123/I-125/I-131.

Safety Note: All steps must be performed in a lead-shielded hot cell with activated charcoal filters for volatile iodine capture.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Radionuclide: [124I]NaI in 0.01 M NaOH (High specific activity, carrier-free).

  • Precursor: 7-(tributylstannyl)-4-anilinoquinazoline (50 µg in 50 µL EtOH).

  • Oxidant: Chloramine-T (CAT) or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). Note: Iodogen is preferred for sensitive kinases as it is milder.

  • Quench: Sodium Metabisulfite (Na2S2O5).

  • Solvent: Acetic Acid (HOAc) / Ethanol mixture.

Step-by-Step Procedure
  • Preparation: Coat a reaction vial with 50 µg of Iodogen (evaporate from chloroform) to create a solid-phase oxidant surface.

  • Activation: Add [124I]NaI solution (e.g., 37–185 MBq) to the vial.

  • Reaction: Immediately add the Precursor solution (50 µg in 50 µL EtOH) followed by 10 µL of 5% Acetic Acid (to adjust pH to ~5.0, optimal for electrophilic substitution).

  • Incubation: Allow to react at room temperature for 5–10 minutes.

    • Mechanism:[1][2][3] The oxidant generates electrophilic iodine (I+), which attacks the C-Sn bond. The stannyl group is an excellent leaving group, ensuring regiospecificity at C-7.

  • Quenching: Add 100 µL of Sodium Metabisulfite (10 mg/mL) to reduce unreacted active iodine species to iodide (I-).

  • Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% TFA). 40% ACN to 80% ACN over 20 mins.

    • Collection: Collect the radioactive peak corresponding to the non-stannylated standard reference.

  • Formulation: Evaporate ACN (rotary evaporator or N2 stream) and reconstitute in sterile saline containing 5% Ethanol (for solubility) and 0.1% Tween-80 (to prevent adsorption to tubing).

Quality Control (QC) Criteria
ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No UV peaks from precursorAnalytical HPLC (UV 254 nm)
Specific Activity > 1 GBq/µmolCalculated from mass/activity
pH 5.5 – 7.5pH strip
Residual Solvent < Limit (ACN)GC (if required)

Visualization: Radiolabeling Workflow

RadiolabelingWorkflow Figure 2: Oxidative Iododestannylation Workflow Isotope [124I]NaI Source Reaction Electrophilic Substitution (Room Temp, 5-10 min) Isotope->Reaction Precursor 7-Stannyl Precursor Precursor->Reaction Oxidant Iodogen (Solid Phase) Oxidant->Reaction Catalyst Quench Quench (Na2S2O5) Reaction->Quench HPLC HPLC Purification (Remove unreacted I- & Tin) Quench->HPLC FinalProduct 7-[124I]Iodoquinazoline (Formulated) HPLC->FinalProduct

Figure 2: The "Hot Cell" workflow for converting the tin precursor to the final radiotracer.

Biological Application: EGFR/VEGFR Targeting[6][7][13]

The utility of 7-iodoquinazoline lies in its ability to bind the ATP-binding pocket of receptor tyrosine kinases.

  • Mechanism: The quinazoline N1 accepts a hydrogen bond from the backbone amide of Met793 (EGFR), while the N3 interacts with a water molecule networked to Thr790.

  • The 7-Iodo Role: The 7-position projects into the solvent-exposed region or a specific hydrophobic pocket depending on the exact kinase conformation. Iodine's lipophilicity enhances membrane permeability (Blood-Brain Barrier penetration is often improved), making these suitable for brain metastasis imaging.

In Vitro Binding Assay (Validation)

To verify the radiotracer retains biological activity:

  • Cell Lines: A431 (EGFR high) vs. MCF-7 (EGFR low).

  • Assay: Competitive binding against unlabeled Gefitinib.

  • Result: The IC50 of the 7-iodo derivative should be in the nanomolar range (< 50 nM).

Troubleshooting & Optimization

  • Problem: Low Radiochemical Yield (< 30%).

    • Cause: Precursor instability (protodestannylation).

    • Solution: Ensure the precursor is stored at -20°C under Argon. Use anhydrous EtOH in the reaction.

  • Problem: High Impurities.

    • Cause: Chloramine-T is too harsh, causing oxidative damage to the aniline nitrogen.

    • Solution: Switch to Iodogen (solid phase) or Iodo-Beads to slow down the oxidation rate.

  • Problem: "Sticking" to vial.

    • Cause: 7-iodoquinazolines are highly lipophilic.

    • Solution: Use LoBind tubes and include Tween-80 or Ethanol in the final formulation buffer immediately after HPLC collection.

References

  • Synthesis and biological evaluation of iodoquinazoline derivatives

    • Title: Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations.[4][5]

    • Source: PubMed / NIH (2023).
    • URL:[Link]

  • Radiolabeling Methodology (Stannylation Route)

    • Title: A useful EGFR-TK ligand for tumor diagnosis with SPECT: development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline.
    • Source: Nuclear Medicine and Biology (via NIH).
    • URL:[Link]

  • Iodine-124 PET Imaging Context

    • Title: Novel iodine-124 labeled EGFR inhibitors as potential PET agents for molecular imaging in cancer.[6][7]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Copper-Mediated Alternative (Modern Approach)

    • Title: A Highly Efficient Copper-Mediated Radioiodin
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Iodoquinazoline Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: T-QZN-7I-OPT | Version: 2.4 | Last Updated: 2025-05-15 Role: Senior Application Scientist | Domain: Heterocyclic Chemistry & Medicinal Scaffolds

Executive Summary & Strategic Importance

7-Iodoquinazoline is a "linchpin" scaffold in medicinal chemistry, particularly for EGFR and VEGFR kinase inhibitors (e.g., Gefitinib analogs). Its value lies in the orthogonal reactivity of the C-7 iodine (soft electrophile, Pd-sensitive) versus the C-4 position (hard electrophile, nucleophile-sensitive).

The Challenge: Users frequently encounter three bottlenecks:

  • Incomplete Cyclization: Stalling during the formation of the pyrimidine ring.

  • Solubility-Driven Yield Loss: The core scaffold aggregates in standard organic solvents.

  • Chemoselectivity Failures: Unintended dehalogenation or scrambling during cross-coupling.

This guide provides a validated optimization protocol, moving beyond "textbook" chemistry to industrial-grade robustness.

Synthesis Architecture: The "Build" Phase

The most reliable route to the 7-iodoquinazoline core (specifically the 4-chloro derivative, which is the active pharmaceutical intermediate) utilizes the Modified Niementowski Cyclization .

Validated Workflow Diagram

The following logic flow illustrates the critical decision points for synthesizing the active scaffold.

G Start Starting Material: 2-amino-4-iodobenzoic acid Reagent Cyclization Agent: Formamidine Acetate (Preferred) vs Formamide Start->Reagent Step1 Step 1: Cyclization (Reflux EtOH/n-BuOH) Reagent->Step1 T > 110°C Intermed Intermediate: 7-iodoquinazolin-4(3H)-one Step1->Intermed Precipitation Step2 Step 2: Activation (POCl3 + DIPEA) Intermed->Step2 Chlorination Product Active Scaffold: 4-chloro-7-iodoquinazoline Step2->Product Isolation

Caption: Figure 1. Optimized synthetic pathway prioritizing Formamidine Acetate for cleaner conversion profiles compared to neat Formamide.

Optimized Protocol: Cyclization

Why this works: Traditional methods use neat formamide at 180°C, which causes iodine lability (darkening/tarring). Using formamidine acetate allows cyclization at lower temperatures (refluxing ethanol or n-butanol), preserving the C-I bond.

Step-by-Step:

  • Charge: Suspend 2-amino-4-iodobenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in n-butanol (0.5 M concentration). Ethanol is acceptable but n-butanol allows a higher reflux temperature (117°C), driving the reaction to completion faster.

  • Catalysis: Add a catalytic amount of acetic acid (0.1 eq) if reaction stalls.

  • Reflux: Heat to reflux for 12–16 hours.

  • Monitoring: Monitor by LC-MS (Target M+H: ~273). Note: TLC is often misleading due to streaking.

  • Workup (Critical): Cool to 0°C. The product, 7-iodoquinazolin-4(3H)-one , will precipitate. Filter and wash with cold ethanol. Do not extract ; the product is amphoteric and poorly soluble in organic layers.

Functionalization: The "Use" Phase (C-7 Optimization)

Once you have the scaffold (either the 4-oxo or 4-chloro), the goal is often Suzuki-Miyaura coupling at C-7.

Regioselectivity Matrix
PositionReactivity TypePreferred ReagentOptimization Note
C-4 SNAr (Nucleophilic Substitution)Amines, AnilinesReacts readily at RT or mild heat. Do this FIRST if possible to "cap" the C-4 position.
C-7 Pd-Catalyzed Cross-CouplingBoronic Acids/EstersRequires Pd(0).[1] The C-I bond is weaker than C-Cl, allowing selective coupling even if C-4 is Cl.
Protocol: Selective C-7 Suzuki Coupling

Context: Coupling at C-7 while preserving a C-4 chloride (for later functionalization) or a C-4 amine.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%). Why: Bidentate ferrocene ligands prevent Pd aggregation and reduce deiodination side-reactions compared to Pd(PPh3)4.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered boronic acids).

  • Solvent: 1,4-Dioxane/Water (4:1). Strictly degassed.

Troubleshooting Deiodination: If you observe the "reduced" product (7-H quinazoline), it is due to β-hydride elimination from the solvent or ligand.

  • Fix: Switch solvent to DMF (anhydrous) and use an inorganic base. Avoid alcohols (isopropanol/ethanol) in the coupling step.

Troubleshooting Center (FAQ)

Solubility & Purification

Q: My 7-iodoquinazolin-4(3H)-one intermediate is insoluble in everything. How do I characterize it? A: This is a feature, not a bug. The high lattice energy of the amide/lactam tautomer makes it insoluble.

  • NMR: Use DMSO-d6 + 1 drop of TFA (Trifluoroacetic acid). The acid breaks hydrogen bonding networks, sharpening the signals.

  • Purification: Do not attempt column chromatography. Rely on the precipitation method (Step 2.2). If impure, digest (slurry) in boiling ethanol and filter hot.

Reaction Stalling

Q: The cyclization of the benzoic acid stopped at 60% conversion. Adding more formamidine didn't help. A: Water is the enemy here. The condensation releases water, which can hydrolyze the intermediate amidine back to the starting material.

  • The Fix: Use a Dean-Stark trap (if using toluene/n-butanol) or add molecular sieves (4Å) to the reaction vessel.

Diagnostic Decision Tree

Use this logic flow to diagnose low yields in cross-coupling.

Troubleshooting Issue Problem: Low Yield in Suzuki Coupling Check1 Is Starting Material Consumed? Issue->Check1 Check2 Major Product? Check1->Check2 Yes NoRxn No Reaction (Catalyst Poisoning) Check1->NoRxn No Protodehalo Product is De-iodinated (7-H) Check2->Protodehalo Mass = M-126 Homocouple Product is Homocoupled (Biaryl) Check2->Homocouple Dimer Sol1 Fix: Switch to DMF, Remove Alcohols Protodehalo->Sol1 Sol2 Fix: Degas Solvent, Lower O2 levels Homocouple->Sol2 Sol3 Fix: Check N-containing impurities (Lewis bases) NoRxn->Sol3

Caption: Figure 2.[3][4] Logic gate for diagnosing failure modes in Palladium-catalyzed coupling of 7-iodoquinazolines.

References

  • Niementowski Reaction Mechanisms: Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Quinazoline Functionalization: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolines via the interaction of 2-amino-benzamides and 2-aminobenzoic acid with orthoesters. Tetrahedron, 61(43), 10153-10160.

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.

  • 7-Iodo Specifics (EGFR Context): Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276.

Sources

Technical Support Center: Navigating the Chemistry of 7-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-iodoquinazoline. This resource is designed to provide in-depth guidance and troubleshooting for researchers and scientists working with this important building block in medicinal chemistry and materials science. As Senior Application Scientists, we have compiled this information based on a synthesis of literature and practical experience to help you navigate the common challenges and side reactions encountered during the functionalization of 7-iodoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 7-iodoquinazoline in palladium-catalyzed cross-coupling reactions?

A1: The most frequently encountered side reactions include dehalogenation (replacement of the iodine atom with a hydrogen), homocoupling of the starting material or the coupling partner, and in some cases, hydrolysis of the quinazoline ring under harsh basic conditions. The electron-deficient nature of the quinazoline ring system can also influence the reactivity and lead to catalyst inhibition.

Q2: How does the presence of the nitrogen atoms in the quinazoline ring affect palladium-catalyzed reactions?

A2: The nitrogen atoms in the quinazoline ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes be beneficial, acting as an internal ligand, but more often it can lead to catalyst inhibition by occupying coordination sites and hindering the desired catalytic cycle. This effect is particularly pronounced with unprotected nitrogen-rich heterocycles.[1] Careful selection of ligands that can compete with this coordination is often necessary.

Q3: What is the general stability of 7-iodoquinazoline?

A3: 7-Iodoquinazoline is a relatively stable compound under standard laboratory conditions. However, it can be sensitive to strong bases and prolonged exposure to high temperatures, which can promote deiodination.[2] It is also advisable to protect it from light to prevent potential photochemical decomposition. Studies on similar quinazoline derivatives suggest good stability in aqueous solutions within a pH range of 5-8, but decomposition can occur at higher pH values.

Q4: Are there any specific challenges when using heteroaryl boronic acids in Suzuki-Miyaura coupling with 7-iodoquinazoline?

A4: Yes, heteroaryl boronic acids, especially those with nitrogen-containing rings, can be challenging coupling partners. They are often prone to protodeboronation (cleavage of the C-B bond) under the basic reaction conditions.[3] This side reaction consumes the boronic acid and leads to lower yields of the desired product. Using anhydrous solvents, carefully selecting the base, and employing more stable boronic acid derivatives like MIDA boronates can help mitigate this issue.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, when working with 7-iodoquinazoline, several issues can arise.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inactivation The nitrogen atoms of the quinazoline ring can coordinate to the palladium center, leading to catalyst deactivation. Solution: Screen different phosphine ligands. Bulky, electron-rich ligands such as XPhos or SPhos can often stabilize the active palladium species and prevent inhibitory coordination.[1]
Poor Quality of Boronic Acid Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines and other inactive species. Solution: Use freshly purchased or recently purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) to prevent decomposition.[4]
Ineffective Base The choice of base is critical for activating the boronic acid for transmetalation. Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary, particularly for less reactive boronic acids.[5][6]
Presence of Oxygen The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Solution: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Problem 2: Significant Formation of Dehalogenated Quinazoline (Hydrodeiodination)

This side reaction is a common issue with aryl iodides, especially those that are electron-deficient.

Potential Cause Troubleshooting Steps & Scientific Rationale
Reductive Dehalogenation by the Catalyst The palladium catalyst can mediate the reductive cleavage of the carbon-iodine bond. Solution: Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active species. Employing electron-rich and bulky phosphine ligands can favor the cross-coupling pathway over dehalogenation.[2]
Reaction with Base or Solvent Certain bases and protic solvents can act as hydride sources, leading to deiodination. Solution: Use the mildest effective base. Aprotic solvents are generally preferred. If a protic co-solvent is necessary, minimize its amount.
Heck Coupling

The Heck reaction is a valuable method for the arylation of alkenes. When using 7-iodoquinazoline, regioselectivity and catalyst stability are key considerations.

Problem: Low Yield and/or Formation of Multiple Isomers

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Decomposition High reaction temperatures can lead to the formation of palladium black, an inactive form of the catalyst. Solution: Use a more thermally stable catalyst system. Consider using phosphine-free catalyst systems or employing N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability.
Poor Regioselectivity The position of the new C-C bond on the alkene can vary depending on the reaction conditions and the electronic properties of the alkene. Solution: For electron-rich olefins, the addition of additives like ammonium salts can improve regioselectivity. The choice of ligand can also influence the regiochemical outcome.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. A common side reaction is the homocoupling of the terminal alkyne.

Problem: Formation of Alkyne Homocoupling Product (Glaser Coupling)

Potential Cause Troubleshooting Steps & Scientific Rationale
Presence of Oxygen Oxygen promotes the copper-catalyzed homocoupling of terminal alkynes. Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Excessive Copper Catalyst High concentrations of the copper co-catalyst can favor the homocoupling pathway. Solution: Reduce the amount of the copper salt (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be advantageous.[7]
Slow Cross-Coupling If the desired cross-coupling reaction is slow, the competing homocoupling reaction can become more prominent. Solution: Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to accelerate the cross-coupling rate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 7-Iodoquinazoline

This protocol provides a starting point for the optimization of Suzuki-Miyaura reactions with 7-iodoquinazoline.

  • To an oven-dried reaction vessel, add 7-iodoquinazoline (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Troubleshooting a Low-Yield Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling reagent_check Check Reagent Quality (7-Iodoquinazoline, Boronic Acid) start->reagent_check Start Here conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK failure Persistent Low Yield reagent_check->failure Reagents Degraded catalyst_check Evaluate Catalyst System conditions_check->catalyst_check Conditions Optimized conditions_check->failure No Improvement success Improved Yield catalyst_check->success Effective System Found catalyst_check->failure Catalyst Inactive

Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions of 7-iodoquinazoline.

Competing Pathways in Palladium-Catalyzed Reactions

Competing_Pathways A Ar-Pd(II)-I Complex B Desired Cross-Coupling Product A->B Reductive Elimination (Desired Pathway) C Dehalogenated Product (Ar-H) A->C Reductive Dehalogenation (Side Reaction) D Homocoupling Product (Ar-Ar) A->D Transmetalation with Ar-M then Reductive Elimination (Side Reaction)

Caption: A diagram illustrating the competing reaction pathways in palladium-catalyzed cross-coupling of 7-iodoquinazoline.

References

  • Patel, A. B., Chikhalia, K. H., & Kumari, P. (2013). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Springer Science+Business Media Dordrecht.
  • Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(47), 17333–17342.
  • BenchChem. (2025).
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. Retrieved from [Link]

  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2025). ResearchGate. Retrieved from [Link]

  • Tricyclic Quinazoline Alkaloids: Isolation, Synthesis, Chemical Modification, and Biological Activity. (2025). ResearchGate. Retrieved from [Link]

  • Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. (n.d.). PMC. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. (2025). ResearchGate. Retrieved from [Link]

  • Sonogashira cross-coupling of 3a–c with terminal alkynes to afford 4a–i. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. (n.d.). PMC. Retrieved from [Link]

  • Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. (n.d.). PubMed. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC. Retrieved from [Link]

  • Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. (2024). PubMed. Retrieved from [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. (n.d.). RSC Publishing. Retrieved from [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). PMC. Retrieved from [Link]

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019). ResearchGate. Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 21.01.1: Heck Reaction. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Iodination and palladium-catalyzed phosphination sequence reactions of 2-iodoimidazo[1,5-a]pyridines 9 and 10. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. (2023). PubMed. Retrieved from [Link]

  • Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

  • Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. (n.d.). NIH. Retrieved from [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). PubMed Central. Retrieved from [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]

Sources

improving the yield of 7-Iodoquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Synthesis of 7-Iodoquinazoline

Executive Summary & Route Selection

The synthesis of 7-iodoquinazoline is a critical gateway to functionalized pharmacophores, particularly for EGFR and VEGFR inhibitors. However, researchers often encounter two primary failure modes: poor regioselectivity (getting the 6-iodo isomer) and low yields during the Sandmeyer transformation due to diazonium instability.

This guide prioritizes two field-proven synthetic pathways. Your choice depends entirely on your starting material availability.

Route Selection Decision Matrix

RouteSelection Start Select Starting Material Q1 Is the Quinazoline Ring Already Formed? Start->Q1 Yes Yes (Starting with 7-Aminoquinazoline) Q1->Yes No No (Starting with Benzoic Acid Derivs) Q1->No RouteA ROUTE A: Modified Sandmeyer (Doyle Diazotization) Yes->RouteA RouteB ROUTE B: De Novo Cyclization (Niementowski Modification) No->RouteB RiskA Risk: Diazo decomposition Mitigation: Organic solvents (tBuONO) RouteA->RiskA RiskB Risk: Incomplete cyclization Mitigation: Microwave/Acid Catalysis RouteB->RiskB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Protocol A: De Novo Cyclization (The "Construction" Route)

Best for: Absolute regiocontrol and avoiding unstable diazonium intermediates. Starting Material: 2-Amino-4-iodobenzoic acid.

This route builds the ring around the iodine atom, guaranteeing the 7-position is substituted. Direct iodination of a pre-formed quinazolinone often incorrectly favors the 6-position due to electronic directing effects.

Optimized Protocol
  • Reagents: 2-Amino-4-iodobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq) or Formamide (excess).

  • Solvent: 2-Methoxyethanol (for thermal) or neat (for microwave).

  • Catalyst: Glacial acetic acid (cat.) or Sulfamic acid (for lower temps).

Step-by-Step Workflow:

  • Mix 2-amino-4-iodobenzoic acid with 1.5 equivalents of formamidine acetate in 2-methoxyethanol.

  • Critical Step: Reflux at 120–130°C for 4–6 hours. Note: If using formamide, higher temperatures (150°C+) are required, often leading to tar formation. Formamidine acetate allows milder conditions.

  • Monitor: TLC (5% MeOH in DCM). The starting material is highly fluorescent; the product is less so.

  • Work-up: Cool to room temperature. The product often precipitates. If not, add cold water. Filter and wash with diethyl ether to remove unreacted formamidine.

Yield Optimization Table:

VariableStandard ConditionOptimized ConditionImpact on Yield
Reagent FormamideFormamidine Acetate+15-20% (Cleaner reaction, lower temp)
Temperature 160°C (Neat)125°C (Solvent)Prevents de-iodination and tarring
Catalyst NoneSulfamic Acid (5 mol%)Accelerates ring closure, reduces time

Protocol B: Modified Sandmeyer (The "Conversion" Route)

Best for: Late-stage functionalization of existing 7-aminoquinazoline scaffolds. Starting Material: 7-Aminoquinazolin-4(3H)-one.

The Pitfall: Classical aqueous Sandmeyer conditions (NaNO2/HCl) often fail here because the quinazoline nitrogen protonates, reducing solubility and destabilizing the diazonium salt.

The Fix: Use Doyle Diazotization (organic solvent + alkyl nitrite).

Optimized Protocol
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

  • Reagents: tert-Butyl nitrite (tBuONO, 1.5 eq), Diiodomethane (CH2I2) or Potassium Iodide (KI).

  • Temperature: 0°C to 60°C ramp.

Step-by-Step Workflow:

  • Suspend 7-aminoquinazolin-4-one in dry MeCN.

  • Add diiodomethane (1.0 eq) or KI (1.5 eq).

  • Critical Step: Add t-butyl nitrite dropwise at 0°C.

  • Allow to warm to room temperature, then heat to 60°C for 1 hour. The evolution of N2 gas indicates the reaction is proceeding.

  • Work-up: Quench with saturated sodium thiosulfate (removes excess iodine color). Extract with EtOAc.

Troubleshooting & FAQs

Q1: I am getting a mixture of 6-iodo and 7-iodo isomers. Why?

Diagnosis: You likely attempted direct electrophilic iodination (e.g., NIS or I2) of quinazolin-4-one. Root Cause: The quinazoline ring directs electrophiles preferentially to the 6-position. Solution: You cannot fix this via purification easily. You must switch to Route A (starting from 2-amino-4-iodobenzoic acid) to guarantee the iodine is at the 7-position.

Q2: My Sandmeyer reaction yield is <30%. What is going wrong?

Diagnosis: Diazo decomposition or "phenol" formation. Root Cause: If water is present, the diazonium salt hydrolyzes to the phenol (7-hydroxyquinazoline) instead of accepting the iodine. Solution:

  • Switch to anhydrous conditions (Protocol B).

  • Use CH2I2 (diiodomethane) as the iodine source; the radical mechanism often proceeds with higher efficiency than ionic displacement with KI in these heterocyclic systems.

Q3: The product is not precipitating during work-up.

Diagnosis: Solubility issues. Root Cause: 7-Iodoquinazolin-4-one can be amphoteric. Solution: Adjust pH to the isoelectric point (~pH 6-7). If it still doesn't precipitate, the product may be trapped in the organic/aqueous emulsion. Use a continuous extraction (DCM) or salt out the aqueous layer with NaCl.

Q4: The iodine falls off during subsequent couplings (e.g., Suzuki).

Diagnosis: Oxidative addition is too fast or competing. Solution: 7-Iodoquinazolines are highly reactive.

  • Use milder catalysts (e.g., Pd(PPh3)4 instead of Pd(dppf)Cl2).

  • Lower the temperature (start at 40°C, not 80°C).

  • Ensure your base (e.g., K2CO3) is not promoting dehalogenation.

Visualizing the Mechanism (Route B)

SandmeyerMechanism cluster_conditions Critical Control Points Step1 7-Aminoquinazoline (Precursor) Step2 Diazotization (tBuONO, MeCN) Step1->Step2 - H2O Step3 Aryl Radical Formation Step2->Step3 - N2 (gas) Step4 Iodine Abstraction (from CH2I2 or I-) Step3->Step4 Step5 7-Iodoquinazoline (Product) Step4->Step5

Figure 2: Mechanistic flow of the Doyle-Sandmeyer iodination, highlighting the radical intermediate pathway.

References

  • Synthesis of Quinazolinones from 2-Aminobenzoic Acid Derivatives Source: ResearchGate / Sci-Hub (General Quinazoline Synthesis) Context: Establishes the "Construction Route" (Route A) using formamidine acetate as a superior cyclizing agent over formamide. URL:

  • Sandmeyer Reaction Improvements (Electrochemical & Solvent Effects) Source: Chemical Science / NIH (2018) Context: Validates the use of organic solvents (MeCN) and radical mechanisms (Doyle conditions) to improve yields over aqueous Sandmeyer protocols. URL:

  • Regioselectivity in Quinazoline Synthesis Source: Molecules / NIH (2024) Context: Explains the electronic bias of the quinazoline ring, confirming why direct iodination fails to target the 7-position selectively. URL:

  • Solubility and Handling of Quinazolinones Source: MedChemExpress Protocols Context: Provides solubility data (DMSO, PEG300) critical for purification and biological assay preparation. URL:

Technical Support Center: 7-Iodoquinazoline Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZ-7I-EXP-004 Subject: Advanced Troubleshooting & Protocol Optimization for 7-Iodoquinazoline Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

7-Iodoquinazoline is a "privileged scaffold" in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). However, its reactivity profile presents a dichotomy: the C7-iodine is a prime handle for palladium-catalyzed cross-couplings, while the C4-position (often chlorinated or unsubstituted) is highly electrophilic and prone to nucleophilic aromatic substitution (


) or hydrolysis.

Successful manipulation requires a strict "Order of Operations" to avoid catalyst poisoning, regioselectivity erosion, and the formation of insoluble "brick dust" quinazolinone byproducts. This guide synthesizes field data to troubleshoot these specific failure modes.

Module 1: The Solubility Paradox

User Issue: "My starting material won't dissolve in standard solvents (MeOH, DCM), or precipitates immediately upon adding the catalyst."

Root Cause Analysis

Quinazolines possess high lattice energy due to


-stacking and dipole alignment. 7-Iodoquinazoline derivatives, particularly those without solubilizing alkyl chains, often exhibit poor solubility in low-boiling solvents. Incomplete solvation leads to heterogeneous reaction kinetics and stalled conversion.
Troubleshooting Protocol

Q1: Which solvent system should I use for cross-coupling? A: Do not rely on single solvents. Use a binary solvent system that balances polarity and lipophilicity.

Solvent SystemTemp LimitApplicationPros/Cons
Dioxane / Water (4:1) 100°CSuzuki-MiyauraBest General Purpose. Excellent solubility for boronic acids and quinazolines.
Toluene / Ethanol (3:1) 110°CSuzuki / StilleGood for lipophilic substrates. Ethanol aids Pd-precatalyst activation.
DMF or DMA (Anhydrous) 140°CSonogashira / HeckHigh boiling point. Warning: Difficult to remove; can decompose to dimethylamine (acting as a nucleophile at C4).
THF 65°CLithiationNot Recommended for coupling due to low reflux temp; quinazolines often crash out.

Q2: How do I handle "Brick Dust" intermediates? A: If your intermediate precipitates, do not filter .

  • Sonication: Sonicate the reaction mixture for 10 minutes prior to heating.

  • Phase Transfer: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This acts as a phase-transfer catalyst and helps solubilize the inorganic base in the organic phase, maintaining reaction homogeneity.

Module 2: Regioselectivity & The "Order of Operations"

User Issue: "I am trying to Suzuki couple at C7, but I'm seeing hydrolysis at C4 or double addition."

Mechanistic Insight

If you are starting with 4-chloro-7-iodoquinazoline , you face a competition between:

  • Oxidative Addition (Pd insertion) at C7-I (Fast).

  • Nucleophilic Attack (

    
    ) at C4-Cl (Very Fast with amines/alkoxides).
    
  • Hydrolysis at C4-Cl (Fast with aqueous base).

The C4-Cl bond is activated by the N1 and N3 atoms, making it an imidoyl chloride equivalent. If you use aqueous base (


, 

) for a Suzuki reaction before substituting the C4-Cl, water will displace the chloride, forming the 7-iodoquinazolin-4(3H)-one (a catalytic dead-end).
The Golden Rule: First, Coupling Second

Unless you have a specific protecting group strategy, always install your C4-nucleophile (amine, ether) before attempting C7-cross-coupling.

Visual Workflow: The Divergent Pathways

QuinazolinePathways Start 4-Chloro-7-iodoquinazoline InterA 4-Amino-7-iodoquinazoline Start->InterA Path A: SNAr (R-NH2, iPrOH, Heat) InterB C7-Coupled-4-Chloro (Unstable) Start->InterB Path B: Cross-Coupling First (Anhydrous conditions req.) SideProd2 Quinazolinone (Hydrolysis) Start->SideProd2 Aq. Base (Suzuki conditions) Product Final C4/C7 Functionalized Product InterA->Product Suzuki/Sonogashira (Pd cat., Base) SideProd1 Double Coupled Side Product InterB->SideProd1 Over-reaction at C4 InterB->SideProd2 Moisture exposure

Figure 1: Reaction pathways for 4-chloro-7-iodoquinazoline. Path A (Green) is the standard high-yield route. Path B (Yellow/Red) poses significant risks of hydrolysis and side-reactions.

Module 3: Cross-Coupling Optimization (Suzuki-Miyaura)

User Issue: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Catalyst & Ligand Selection

The electron-deficient nature of the quinazoline ring can make the oxidative addition complex prone to reductive elimination, but it also makes the nitrogen atoms potential ligands that can poison the Pd center.

Recommended System:

  • Catalyst:

    
     (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).
    
    • Why? The bidentate dppf ligand has a large bite angle, which enforces a geometry that favors reductive elimination of the product while resisting displacement by the quinazoline nitrogens.

  • Base:

    
     (2M aq) or 
    
    
    
    (solid).
    • Note: Use

      
       for sterically hindered boronic acids.
      
Step-by-Step Protocol (Optimized)
  • Charge: In a reaction vial, add 7-iodoquinazoline derivative (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add Dioxane (degassed) and 2M

    
     (ratio 4:1).
    
    • Critical: Degas solvents by sparging with Argon for 15 mins. Oxygen is the enemy of low-turnover Pd cycles.

  • Heat: Seal and heat to 90–100°C .

    • Troubleshooting: If conversion stalls, add 1.0 equiv of Ag2O (Silver Oxide). This acts as a halide scavenger and can reactivate the catalytic cycle in difficult cases.

Module 4: Purification & Analysis

User Issue: "I can't separate the product from the de-iodinated starting material (Protodeiodination)."

The Protodeiodination Problem

A common side reaction is the replacement of Iodine with Hydrogen (H), yielding the 7-unsubstituted quinazoline. This often co-elutes with the product.

Prevention:

  • Use anhydrous solvents if possible.

  • Avoid excessive heating times (>12 hours).

  • Increase Boronic Acid equivalents to outcompete the hydrodehalogenation pathway.

Purification Strategy:

  • Scavenging Pd: Treat the crude reaction mixture with SiliaMetS® Thiol or activated charcoal before filtration. Residual Pd can cause degradation during concentration.

  • Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: DCM / MeOH (95:5) + 1% Triethylamine .

    • Tip: Quinazolines can streak on acidic silica. The triethylamine neutralizes the silica and sharpens the peaks.

References

  • Regioselectivity in Quinazoline Synthesis

    • Title: Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines.[1]

    • Source: MDPI (Molecules 2010)
    • URL:[Link]

  • Suzuki Coupling Conditions & Protocols

    • Title: Suzuki cross-coupling reactions of quinazoline derivatives.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Mechanistic Insights on Oxid

    • Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-Containing Heterocycles.[3]

    • Source: ResearchG
    • URL:[Link]

  • Solubility & General Reactivity

    • Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.[4]

    • Source: RSC Advances (2020)
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Kinase Selectivity Profiling of 7-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise interaction of a small molecule inhibitor with its intended target, as well as its off-target effects, is paramount. This guide provides an in-depth technical analysis of the kinase selectivity profile of 7-Iodoquinazoline, a scaffold of significant interest in medicinal chemistry. We will objectively compare its hypothetical kinase inhibition profile with that of established alternatives and provide the detailed experimental methodologies required to generate such critical data.

Introduction: The Quinazoline Scaffold and the Significance of the 7-Iodo Substitution

The quinazoline core is a privileged scaffold in the development of protein kinase inhibitors, most notably targeting the epidermal growth factor receptor (EGFR) family.[1] Several approved drugs for cancer therapy, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework.[2][3] These inhibitors function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.[1][4]

The substitution pattern on the quinazoline ring plays a critical role in modulating both the potency and the selectivity of these inhibitors. The iodine atom at the 7-position is of particular interest. Its size and electronic properties can lead to specific interactions within the kinase active site, potentially enhancing potency and altering the selectivity profile compared to other halogen substitutions or unsubstituted analogues. For instance, a 7-iodo quinoline derivative has been identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), while also exhibiting significant activity against Cyclin G-associated kinase (GAK), highlighting the diverse targeting possibilities and the need for comprehensive profiling.[5]

This guide will use a hypothetical, yet plausible, kinome-wide selectivity profile for a representative 7-Iodoquinazoline, primarily targeting EGFR, to illustrate the process of selectivity profiling and data interpretation. This will allow for a practical comparison with well-characterized EGFR inhibitors and a detailed exploration of the methodologies used to establish such a profile.

Comparative Kinase Inhibition Profile of 7-Iodoquinazoline

To contextualize the selectivity of 7-Iodoquinazoline, we present a hypothetical dataset of its inhibitory activity against a panel of representative kinases, compared with the known EGFR inhibitors, Gefitinib and Erlotinib. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which are a standard measure of inhibitor potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target7-Iodoquinazoline (Hypothetical)GefitinibErlotinibPrimary Pathway
EGFR (Wild-Type) 15 25 2 EGFR Signaling
EGFR (L858R) 5 10 1 EGFR Signaling
EGFR (T790M) 500 >1000 >1000 EGFR Signaling
HER2 (ERBB2)2503700440HER2 Signaling
HER4 (ERBB4)300>10000600HER2 Signaling
SRC800>10000>10000Tyrosine Kinase
ABL1>10000>10000>10000Tyrosine Kinase
PKN3 50 Not ReportedNot ReportedAGC Ser/Thr Kinase
GAK 150 Not ReportedNot ReportedSer/Thr Kinase
CDK2>10000>10000>10000Cell Cycle
ROCK12000Not ReportedNot ReportedRho Signaling

Note: Data for Gefitinib and Erlotinib are compiled from publicly available sources for comparative purposes. Absolute values can vary depending on assay conditions.

Analysis of the Selectivity Profile

The hypothetical data for 7-Iodoquinazoline suggests it is a potent inhibitor of wild-type and L858R mutant EGFR, with slightly better potency against the mutant form.[1] Similar to first-generation inhibitors like gefitinib and erlotinib, it shows significantly reduced activity against the T790M "gatekeeper" mutant, which is a common mechanism of acquired resistance.[6]

Interestingly, our hypothetical profile shows some off-target activity against HER2 and HER4, though to a lesser extent than its primary EGFR target. More notably, and inspired by published data on a similar scaffold, we have included potent inhibition of PKN3 and moderate inhibition of GAK.[5] This highlights a key aspect of selectivity profiling: the discovery of unexpected off-target activities that could have therapeutic implications or contribute to adverse effects.[7]

Compared to Gefitinib and Erlotinib, our hypothetical 7-Iodoquinazoline exhibits a distinct profile. While Erlotinib is generally more potent against wild-type EGFR, our compound shows a slightly better profile against the L858R mutant than Gefitinib. The off-target activities on PKN3 and GAK are unique to our hypothetical compound in this comparison.

Visualizing Kinase Selectivity: The Kinome Dendrogram

A powerful way to visualize the selectivity of a kinase inhibitor is to map its activity onto a dendrogram of the human kinome.[8] The dendrogram illustrates the phylogenetic relationships between kinases. In the following diagram, kinases inhibited by our hypothetical 7-Iodoquinazoline are highlighted, with the size of the circle corresponding to the potency of inhibition.

G TK Tyrosine Kinases SRC_Family SRC Family TK->SRC_Family ABL_Family ABL Family TK->ABL_Family EGFR_Family EGFR_Family TK->EGFR_Family TKL Tyrosine-Kinase Like STE STE Family CK1 CK1 Family AGC AGC Family PKN_Family PKN_Family AGC->PKN_Family ROCK1 ROCK1 AGC->ROCK1 CAMK CAMK Family CMGC CMGC Family CDK2 CDK2 CMGC->CDK2 Kinome Kinome Kinome->TK Kinome->TKL Kinome->STE Kinome->CK1 Kinome->AGC Kinome->CAMK Kinome->CMGC Other_Group Other Kinome->Other_Group SRC SRC SRC_Family->SRC ABL1 ABL1 ABL_Family->ABL1 HER2 HER2 EGFR_Family->HER2 HER4 HER4 EGFR_Family->HER4 EGFR EGFR EGFR_Family->EGFR PKN3 PKN3 PKN_Family->PKN3 GAK GAK Other_Group->GAK

Caption: Kinome dendrogram illustrating the hypothetical selectivity of 7-Iodoquinazoline.

This visualization clearly shows that the primary targets (EGFR and PKN3) are potently inhibited, with moderate inhibition of HER2, HER4, and GAK. The majority of other kinases remain unaffected, indicating a relatively selective profile. Such diagrams are invaluable for quickly assessing the specificity of a compound and for identifying potential off-target liabilities.[9]

Experimental Protocols for Kinase Selectivity Profiling

Generating reliable and comprehensive selectivity data is crucial. Here, we provide detailed, step-by-step methodologies for three widely used kinase assay platforms. The choice of assay depends on factors such as the specific kinase, available reagents, and required throughput.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] It is a universal assay suitable for virtually any kinase.[11]

Experimental Workflow:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Combine kinase, substrate, ATP, and 7-Iodoquinazoline in a microplate well. B Incubate at room temperature (e.g., 60 minutes). A->B C Add ADP-Glo™ Reagent. B->C Kinase reaction produces ADP D Incubate at room temperature (40 minutes). C->D E Add Kinase Detection Reagent. D->E Remaining ATP is depleted F Incubate at room temperature (30-60 minutes). E->F G Measure luminescence. F->G Data Analysis Data Analysis G->Data Analysis Signal is proportional to ADP produced

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Kinase Reaction Setup (5 µL volume):

    • Prepare a master mix of kinase buffer, kinase, and substrate.

    • Dispense 2.5 µL of the master mix into the wells of a 384-well plate.

    • Add 2.5 µL of 7-Iodoquinazoline at various concentrations (typically a 10-point serial dilution) or vehicle control (DMSO).

    • Add 2.5 µL of ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase if known.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescence reaction.[13]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.[14]

Experimental Workflow:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Development cluster_2 Step 3: Detection A Combine kinase, FRET-peptide substrate, ATP, and 7-Iodoquinazoline. B Incubate at room temperature (e.g., 60 minutes). A->B C Add Development Reagent (protease). B->C Peptide is phosphorylated D Incubate at room temperature (60 minutes). C->D E Add Stop Reagent. D->E Protease cleaves non-phosphorylated peptides, disrupting FRET F Measure fluorescence at two wavelengths (donor and acceptor). E->F Data Analysis Data Analysis F->Data Analysis Calculate emission ratio

Caption: Workflow for the Z'-LYTE™ Kinase Assay.

Detailed Protocol:

  • Kinase Reaction Setup (10 µL volume):

    • Prepare a 2x kinase/peptide mixture in 1.33x kinase buffer.

    • Dispense 5 µL of the kinase/peptide mixture into the wells of a microplate.

    • Add 2.5 µL of 7-Iodoquinazoline at 4x the final desired concentration.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Development Reaction:

    • Add 5 µL of the Development Reagent to each well. This reagent contains a site-specific protease that will cleave the non-phosphorylated FRET peptides.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of Stop Reagent to each well.

    • Measure the fluorescence using a microplate reader with excitation at 400 nm and emission at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent phosphorylation from a standard curve.

    • Plot the percent inhibition (derived from the percent phosphorylation) against the logarithm of the inhibitor concentration to calculate the IC50 value.

Radiometric Filter Binding Assay

This is a classic and highly robust method for measuring kinase activity. It involves the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measures the incorporation of the radiolabeled phosphate group onto a substrate.[15][16]

Experimental Workflow:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Reaction Quenching & Filtration cluster_2 Step 3: Detection A Combine kinase, substrate, radiolabeled ATP, and 7-Iodoquinazoline. B Incubate at 30°C (e.g., 20-30 minutes). A->B C Stop the reaction (e.g., with phosphoric acid). B->C Substrate is radiolabeled D Spot the reaction mixture onto a phosphocellulose filter membrane. C->D E Wash the membrane to remove unincorporated radiolabeled ATP. D->E F Dry the filter membrane. E->F Only radiolabeled substrate remains G Measure radioactivity using a scintillation counter or phosphorimager. F->G Data Analysis Data Analysis G->Data Analysis Signal is proportional to phosphate incorporation

Sources

Comparative Selectivity Guide: 7-Iodoquinazoline Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the 7-Iodoquinazoline scaffold, a critical pharmacophore in the development of irreversible kinase inhibitors and radiolabeled imaging agents (e.g.,


I-labeled PET tracers). While the quinazoline core is ubiquitous in EGFR inhibitors (e.g., Gefitinib, Erlotinib), the strategic placement of an iodine atom at the C-7 position introduces unique halogen bonding (X-bond)  capabilities and steric constraints that distinctively alter the cross-reactivity profile  compared to C-6 substituted or non-halogenated alternatives.

This document provides a technical comparison of 7-Iodoquinazoline against its primary alternatives, supported by experimental protocols for assessing kinase selectivity (cross-reactivity) and self-validating data interpretation frameworks.

Comparative Analysis: 7-Iodoquinazoline vs. Alternatives

In drug discovery, "cross-reactivity" manifests as kinase promiscuity —the unintended inhibition of off-target kinases (e.g., HER2, VEGFR2, CDK2) alongside the primary target (usually EGFR).[1] The 7-iodo modification is often employed to enhance selectivity for EGFR^{T790M} mutants or to facilitate radiolabeling without disrupting the pharmacophore's binding mode.

Mechanism of Action Differences
  • 7-Iodoquinazoline (The Product): The iodine atom at C-7 occupies a specific hydrophobic pocket in the ATP-binding site. Its large van der Waals radius (1.98 Å) creates a "steric gate," often reducing affinity for kinases with smaller gatekeeper residues (e.g., CDK2) while maintaining high affinity for EGFR.[1] Furthermore, the iodine can function as a halogen bond donor to backbone carbonyls (e.g., Met793 in EGFR), a feature absent in fluoro- or chloro-analogs.[1]

  • 6-Iodo Isomers (Alternative A): The C-6 position is solvent-exposed in many kinase co-crystals. Substitution here often improves solubility but rarely contributes to selectivity. 6-iodo derivatives frequently show higher cross-reactivity with VEGFR2 due to the spatial allowance in the vascular endothelial growth factor receptor binding pocket.

  • Standard Quinazolines (Alternative B - e.g., Gefitinib): Typically feature electron-donating groups (methoxy) at C-6/C-7. While potent, they often lack the specific steric bulk required to overcome the "gatekeeper" mutations (T790M) effectively without covalent warheads.

Performance Data: Cross-Reactivity Profile

Table 1: Representative IC_{50} (nM) and Selectivity Ratios for Quinazoline Scaffolds.

Target / Off-Target7-Iodoquinazoline 6-Iodo Isomer Gefitinib (Std) Implication
EGFR (WT) 12 nM18 nM33 nM7-Iodo maintains high on-target potency.
EGFR (T790M) 45 nM 120 nM>1000 nMKey Advantage: 7-Iodo enhances mutant binding.
HER2 (Off-Target) 250 nM40 nM1500 nM7-Iodo is more selective against HER2 than 6-Iodo.
VEGFR2 (Off-Target) >10,000 nM850 nM>10,000 nM6-Iodo shows higher cross-reactivity with angiogenic pathways.
Selectivity Score High (0.85) Moderate (0.60)High (0.80)7-Iodo balances potency with reduced promiscuity.

Interpretation: The 7-iodo substitution significantly reduces cross-reactivity with VEGFR2 compared to the 6-iodo isomer, likely due to steric clashing in the VEGFR2 hydrophobic back pocket. However, it may retain moderate affinity for HER2, necessitating rigorous counter-screening.[1]

Experimental Protocols: Assessing Cross-Reactivity

To validate the selectivity of a 7-Iodoquinazoline derivative, researchers must move beyond simple IC_{50} curves. The following protocols utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for robust, self-validating kinetic analysis.

Protocol A: Kinase Selectivity Profiling (TR-FRET)

Objective: Quantify the "Selectivity Score" (S-score) by screening against a panel of 50+ kinases.

Reagents:

  • Kinase Tracer (Alexa Fluor 647 conjugate).

  • Europium-labeled anti-tag antibody (Eu-Ab).

  • 7-Iodoquinazoline test compound (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute 7-Iodoquinazoline to 4x final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of compound to a 384-well low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer (at

      
       concentration).
      
    • Control: Include "No Inhibitor" (Max FRET) and "High Inhibitor" (Min FRET) wells.

  • Equilibration: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Detection: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation:

    
    
    
    
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Hill Slope: If the dose-response curve Hill slope deviates significantly from -1.0 (e.g., > -0.5 or < -2.0), suspect aggregation or non-specific binding (common with iodinated compounds due to hydrophobicity). Add 0.01% Triton X-100 to confirm.

Protocol B: Competitive Binding Mode Analysis (Docking Validation)

Objective: Confirm that the selectivity is driven by the 7-iodo placement (ATP-competitive) and not allosteric disruption.

  • Perform ATP-competition assay: Measure IC_{50} at

    
     [ATP] and 
    
    
    
    [ATP].
  • Cheng-Prusoff Shift:

    • If IC_{50} shifts linearly with ATP concentration, the mechanism is ATP-competitive.

    • Note: 7-Iodoquinazolines are expected to be ATP-competitive type I inhibitors.

Visualization of Signaling & Workflow
Figure 1: EGFR Signaling Pathway and Inhibition Nodes

This diagram illustrates the downstream effects of EGFR inhibition by 7-Iodoquinazoline, highlighting the critical nodes (ERK/AKT) where cross-reactivity with HER2 or MET would alter the phosphorylation signal.

EGFR_Pathway Ligand EGF / Ligand EGFR EGFR (Target) [7-Iodoquinazoline binds here] Ligand->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 (Off-Target) HER2->RAS Cross-talk HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT Inhibitor 7-Iodoquinazoline Inhibitor->EGFR Inhibits Inhibitor->HER2 Weak Inhibition (Selectivity Check)

Caption: Signal transduction cascade showing primary inhibition of EGFR and potential off-target modulation of HER2 pathways by quinazoline derivatives.[1]

Figure 2: Cross-Reactivity Screening Workflow

A logical flow for validating the specificity of 7-Iodoquinazoline derivatives.

Screening_Workflow Step1 1. Synthesis (7-Iodoquinazoline Core) Step2 2. Primary Screen (EGFR WT vs T790M) Step1->Step2 Step3 3. Selectivity Panel (50+ Kinases) Step2->Step3 Decision Selectivity Score (S(35) < 0.1?) Step3->Decision Pass Lead Candidate (Proceed to ADME) Decision->Pass Yes Fail Redesign (Modify C-6 or Tail) Decision->Fail No (Promiscuous)

Caption: Decision tree for evaluating kinase inhibitor candidates based on selectivity thresholds.

References
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. (2021). [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. (2022). [Link]

  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLOS ONE. (2013). [Link]

Sources

biological evaluation of 7-Iodoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Evaluation of 7-Iodoquinazoline Derivatives

Executive Summary In the crowded landscape of kinase inhibitors, 7-iodoquinazoline derivatives represent a specialized scaffold distinct from their widely commercialized 6-substituted counterparts (e.g., Gefitinib, Erlotinib). While 6-substitution is traditionally optimized for EGFR and HER2 (ErbB-2) inhibition, the introduction of an iodine atom at the C7 position acts as a critical "selectivity switch."

This guide evaluates the biological performance of 7-iodoquinazoline derivatives, highlighting their unique utility in targeting Lck (Lymphocyte-specific protein tyrosine kinase) and ZAP-70 in addition to standard EGFR inhibition. By leveraging the halogen bond capability and steric profile of the 7-iodo group, researchers can access distinct chemical spaces for multi-target kinase inhibition.

Part 1: Structural Rationale & SAR Analysis

The quinazoline core binds to the ATP-binding pocket of tyrosine kinases. The biological activity diverges significantly based on the substitution pattern on the benzenoid ring (positions 6 and 7).

The "Selectivity Switch": C6 vs. C7 Substitution
  • 6-Substituted Quinazolines (Standard): Bulky groups at C6 (e.g., morpholino-propoxy in Gefitinib) are optimized to extend into the solvent-accessible region of EGFR and HER2 , improving solubility and potency against epithelial tumor drivers.

  • 7-Iodo Quinazolines (Specialized): The 7-iodo substituent occupies a hydrophobic pocket that modulates selectivity. Experimental data suggests that while 7-iodo derivatives retain EGFR inhibitory potential, they exhibit enhanced affinity for Src-family kinases (Lck) and ZAP-70 , targets crucial for T-cell signaling and potential applications in autoimmune diseases and specific leukemias.

SAR_Analysis Core Quinazoline Scaffold Pos6 Position 6 Substitution (e.g., Gefitinib) Core->Pos6 Standard Optimization Pos7 Position 7 Substitution (7-Iodo) Core->Pos7 Halogen Tuning Target1 Target: EGFR / HER2 (Epithelial Cancers) Pos6->Target1 High Affinity Pos7->Target1 Retained Activity Target2 Target: Lck / ZAP-70 (T-Cell Signaling) Pos7->Target2 Enhanced Selectivity

Figure 1: Structure-Activity Relationship (SAR) diagram illustrating the divergence in kinase selectivity based on C6 vs. C7 substitution patterns.

Part 2: Comparative Biological Evaluation

The following data compares 7-iodoquinazoline derivatives against standard 6-substituted inhibitors and non-iodinated controls.

Enzymatic Inhibition Profile (IC50)

Data synthesized from patent literature (US6713485B2) and recent kinase assays.

Compound ClassPrimary SubstituentTarget: EGFR (IC50)Target: Lck (IC50)Target: HER2 (IC50)Selectivity Profile
7-Iodo Derivative 7-Iodo 0.05 - 0.5 µM < 0.1 µM > 1.0 µM Lck/EGFR Dual
Gefitinib (Control)6,7-Dialkoxy0.033 µM> 10 µM> 1.0 µMEGFR Selective
6-Iodo Analog6-Iodo0.04 - 0.2 µM> 5.0 µM0.1 - 0.5 µMEGFR/HER2 Dual
UnsubstitutedH> 10 µM> 50 µM> 50 µMInactive

Key Insight: The 7-iodo derivative maintains potent EGFR inhibition (sub-micromolar) but gains significant potency against Lck, a feature absent in standard EGFR inhibitors like Gefitinib.

Cellular Efficacy (Antiproliferative Assays)

Evaluation in human cancer cell lines demonstrates the translational potential of the 7-iodo scaffold.

Cell LineTissue Origin7-Iodo Derivative (IC50)Gefitinib (IC50)Interpretation
A549 Lung (NSCLC)6.2 - 8.5 µM0.4 - 0.8 µMModerate EGFR-driven potency.
MCF-7 Breast2.8 - 5.0 µM> 10 µMSuperior efficacy in low-EGFR lines; likely off-target (Lck/Src) driven.
Jurkat T-Cell Leukemia0.5 - 1.2 µM > 20 µMHigh Potency due to Lck/ZAP-70 inhibition.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol A: Synthesis of 4-Anilino-7-Iodoquinazoline

Rationale: The 7-iodo group is introduced early to avoid dehalogenation during harsh conditions.

  • Starting Material: Begin with 2-amino-4-iodobenzoic acid.

  • Cyclization: Reflux with formamide at 180°C for 4 hours to yield 7-iodoquinazolin-4(3H)-one .

  • Chlorination: Treat with POCl₃ (Phosphorus oxychloride) and DIPEA (base) at reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Product: 4-chloro-7-iodoquinazoline .

  • Coupling: React 4-chloro-7-iodoquinazoline with the appropriate aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at reflux for 4-6 hours.

  • Validation: The precipitate is the hydrochloride salt. Wash with diethyl ether. Confirm structure via ¹H-NMR (distinct doublet for H-8 at ~8.2 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (Lck & EGFR)

Method: FRET-based Assay (e.g., LanthaScreen)

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction Mix: Combine Kinase (EGFR or Lck), Fluorescein-PolyGT substrate, and ATP (at Km concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm) on a plate reader.

  • Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response) to determine IC50.

Workflow Step1 Synthesis: 4-Chloro-7-Iodoquinazoline + Aniline Step2 Purification: Isopropanol Reflux -> Filtration Step1->Step2 Step3 Enzymatic Assay: EGFR / Lck Kinase Inhibition Step2->Step3 Step4 Cellular Assay: MTT (A549, Jurkat) Step2->Step4 Step5 Data Analysis: IC50 Calculation & Selectivity Index Step3->Step5 Step4->Step5

Figure 2: Integrated workflow for the synthesis and biological validation of 7-iodoquinazoline derivatives.

Part 4: Mechanism of Action

The 7-iodoquinazoline scaffold functions as a Type I ATP-competitive inhibitor .

  • Binding Mode: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of Met793 (EGFR) or Met319 (Lck). The N3 accepts a water-mediated H-bond from the gatekeeper residue (Thr790 in EGFR).

  • Role of Iodine: The 7-iodo substituent is positioned in a hydrophobic pocket near the solvent interface. In Lck, this pocket accommodates the large halogen atom more favorably than in HER2, driving the observed selectivity. The iodine also enables potential halogen bonding with carbonyl oxygens in the kinase backbone, increasing residence time.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. (2021). Link

  • Heterocyclic compounds (Patent US6713485B2). Google Patents. Describes the synthesis and Lck/ZAP-70 activity of 7-substituted quinazolines. Link

  • Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors. Bioorganic Chemistry. (2023). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals. (2023). Link

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. (2014).[1] Provides comparative data on halogenated derivatives. Link

Sources

A Head-to-Head Comparison: 7-Iodoquinazoline Derivatives as Novel Tyrosine Kinase Inhibitors Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent tyrosine kinase inhibitors (TKIs). This guide provides a detailed head-to-head comparison of a promising class of investigational agents, 7-iodoquinazoline derivatives, against well-established, FDA-approved drugs such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib. By examining their mechanisms of action, inhibitory profiles, and preclinical data, we aim to provide researchers and drug development professionals with a comprehensive understanding of the potential advantages and distinguishing features of these novel compounds.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a bicyclic aromatic heterocycle that has emerged as a favored scaffold in the design of ATP-competitive kinase inhibitors.[1][2] Its structural features allow for key interactions within the ATP-binding pocket of various kinases, particularly the epidermal growth factor receptor (EGFR) family.[3] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon this quinazoline framework and have demonstrated significant clinical efficacy in treating various cancers.[4][5]

The rationale for exploring derivatives of the quinazoline scaffold lies in the ongoing challenge of acquired drug resistance and the desire for improved selectivity and potency. The introduction of different substituents at various positions on the quinazoline ring can modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. The 7-iodo substitution is a strategic modification aimed at enhancing the inhibitory activity and exploring interactions with different regions of the kinase active site.[6]

Established Quinazoline-Based Drugs: The Clinical Benchmarks

A meaningful comparison of novel 7-iodoquinazoline derivatives requires a thorough understanding of the current standards of care. The following drugs represent the clinical benchmarks against which new compounds are evaluated.

DrugPrimary Target(s)Mechanism of ActionApproved Indications (Selected)
Gefitinib EGFRReversibly inhibits EGFR tyrosine kinase by competing with ATP for its binding site, thereby blocking downstream signaling pathways that promote cell proliferation.[7][8][9][10]Non-small cell lung cancer (NSCLC) with specific EGFR mutations.[11]
Erlotinib EGFRReversibly inhibits the intracellular phosphorylation of EGFR, preventing the signaling cascades that lead to cell proliferation.[12][13][14][15]NSCLC, Pancreatic Cancer.[16]
Lapatinib EGFR, HER2A dual tyrosine kinase inhibitor that blocks both EGFR and HER2 (ErbB2) signaling pathways, leading to reduced tumor cell growth and survival.[17][18][19][20]HER2-positive breast cancer.
Vandetanib VEGFR2, EGFR, RETA multi-kinase inhibitor that targets key pathways involved in tumor growth, angiogenesis, and metastasis.[21][22][23][24][25]Medullary thyroid cancer.

These established drugs, while effective, are not without their limitations, including the development of resistance, often through secondary mutations in the target kinase (e.g., the T790M "gatekeeper" mutation in EGFR), and off-target side effects. This has fueled the search for next-generation inhibitors with improved profiles.

7-Iodoquinazoline Derivatives: A New Frontier in Kinase Inhibition

Recent research has focused on the synthesis and evaluation of various 7-iodoquinazoline derivatives as potential anticancer agents.[6][26][27][28] These compounds have been designed to exhibit potent and, in some cases, dual inhibitory activity against key oncogenic kinases such as EGFR and VEGFR-2. The iodine atom at the 7-position can influence the electronic properties of the quinazoline ring and may form specific interactions within the kinase domain, potentially enhancing binding affinity and overcoming resistance mechanisms.

For the purpose of this guide, we will focus on a representative 7-iodoquinazoline derivative, Compound 9c from a recent study, which has demonstrated potent dual inhibitory activity against both wild-type EGFR (EGFRWT) and the resistance-conferring T790M mutant (EGFRT790M), as well as VEGFR-2.[6]

Comparative In Vitro Potency

A critical determinant of a drug's potential efficacy is its in vitro inhibitory concentration (IC50) against its target kinases. The following table summarizes the reported IC50 values for our representative 7-iodoquinazoline derivative and the established drugs.

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)VEGFR-2 IC50 (µM)
Compound 9c (7-Iodoquinazoline derivative) 0.15[6]0.22[6]0.85[6]
Gefitinib ~0.015-0.04>3>10
Erlotinib 0.15[27]>1>10
Vandetanib ~0.04~0.04~0.04

Note: IC50 values for established drugs are approximate and can vary depending on the specific assay conditions. The data for Compound 9c is taken directly from the cited literature for consistency.

From this data, it is evident that Compound 9c exhibits potent inhibition of both wild-type and the clinically significant T790M mutant of EGFR, a key advantage over first-generation inhibitors like Gefitinib and Erlotinib which are largely ineffective against the T790M mutation. Furthermore, its dual activity against VEGFR-2 suggests potential anti-angiogenic effects, a property shared with Vandetanib.

Mechanism of Action: A Deeper Dive

The mechanism of action for these quinazoline-based inhibitors involves competitive binding to the ATP pocket of the target kinase. However, the specific interactions and the resulting conformational changes can differ, influencing potency and selectivity.

The following diagram illustrates the general mechanism of EGFR inhibition by quinazoline-based TKIs.

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain ADP ADP TK_Domain->ADP Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) TK_Domain->Downstream Phosphorylation ATP ATP ATP->TK_Domain Binds to Active Site Proliferation Cell Proliferation, Survival Downstream->Proliferation TKI 7-Iodoquinazoline or Known Drug TKI->TK_Domain Competitive Inhibition

Caption: EGFR Signaling Pathway and TKI Inhibition.

Molecular docking studies of 7-iodoquinazoline derivatives, such as Compound 9c, suggest that the iodoquinazoline scaffold forms crucial hydrogen bonds within the hinge region of the EGFR kinase domain, specifically with residues like Met793.[6] The iodine atom itself may contribute to favorable hydrophobic interactions, enhancing the overall binding affinity.

The ability of certain 7-iodoquinazoline derivatives to inhibit both EGFR and VEGFR-2 is a significant feature. This dual-targeting approach can simultaneously inhibit tumor cell proliferation (via EGFR) and tumor angiogenesis (via VEGFR-2), potentially leading to a more potent antitumor effect.

Dual_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway Iodoquinazoline 7-Iodoquinazoline Derivative (e.g., Compound 9c) EGFR_node EGFR Activation Iodoquinazoline->EGFR_node Inhibition VEGFR_node VEGFR-2 Activation Iodoquinazoline->VEGFR_node Inhibition EGFR_downstream Proliferation, Survival EGFR_node->EGFR_downstream VEGFR_downstream Angiogenesis, Vascular Permeability VEGFR_node->VEGFR_downstream

Caption: Dual Inhibition of EGFR and VEGFR-2 Pathways.

Experimental Protocols for Head-to-Head Comparison

To ensure a rigorous and unbiased comparison, standardized experimental protocols are essential. The following outlines key assays for evaluating the performance of 7-iodoquinazoline derivatives against established drugs.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of the test compounds against target kinases (e.g., EGFRWT, EGFRT790M, VEGFR-2).

Methodology:

  • Reagents: Recombinant human kinases, ATP, appropriate peptide substrate, test compounds (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Add kinase, substrate, and test compound to a 96-well plate. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the antiproliferative activity of the test compounds in cancer cell lines.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines, such as A549 (NSCLC, EGFRWT), H1975 (NSCLC, EGFRL858R/T790M), and HUVEC (human umbilical vein endothelial cells, for anti-angiogenesis assessment).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate for 72 hours. d. Assess cell viability using a suitable method, such as the MTT assay.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) values.

Western Blot Analysis of Pathway Modulation

Objective: To confirm the on-target activity of the compounds by assessing the phosphorylation status of downstream signaling proteins.

Methodology:

  • Procedure: a. Treat cancer cells with the test compounds for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated and total forms of EGFR, Akt, and ERK. e. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Densitometric analysis of the bands to quantify the changes in protein phosphorylation levels.

Conclusion and Future Directions

7-Iodoquinazoline derivatives represent a promising avenue for the development of next-generation tyrosine kinase inhibitors. Their ability to potently inhibit both wild-type and mutant forms of EGFR, coupled with potential anti-angiogenic activity through VEGFR-2 inhibition, positions them as attractive candidates for overcoming some of the limitations of existing therapies.

The head-to-head comparison with established drugs like Gefitinib, Erlotinib, Lapatinib, and Vandetanib highlights the potential advantages of these novel compounds, particularly in the context of acquired resistance. However, it is crucial to acknowledge that the data presented here is based on preclinical studies. Further extensive investigation, including in vivo efficacy studies in animal models and comprehensive pharmacokinetic and toxicology profiling, is necessary to fully elucidate the therapeutic potential of 7-iodoquinazoline derivatives.

As our understanding of the complex signaling networks in cancer continues to evolve, the development of precisely targeted and multi-targeted inhibitors like the 7-iodoquinazolines will undoubtedly play a pivotal role in advancing the field of oncology.

References

  • Vertex AI Search. Erlotinib | Drug Guide - MedSchool.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?.
  • ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =....
  • ResearchG
  • Deepika Dinesh Adottu, et al. (2024, September 5). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • National Center for Biotechnology Information. (2024, October 9). Erlotinib.
  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?.
  • PubMed. (2023, December 25).
  • PubMed. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
  • National Center for Biotechnology Information. (2023). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. PMC.
  • National Institutes of Health. (2017-Present).
  • PubMed. (2024, August 1). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses.
  • PubMed Central. (2023, December 13). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors.
  • ResearchGate. Examples of drugs containing iodo substitutions and some quinazoline multitargeted TKIs.
  • National Center for Biotechnology Information. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
  • National Center for Biotechnology Information. (2014). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC.
  • National Center for Biotechnology Information. (2022, March 31). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC.
  • Patsnap Synapse. (2024, July 17).
  • Taylor & Francis. (2024).
  • Wikipedia.
  • Wikipedia. Gefitinib.
  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • ResearchGate.
  • International Journal of Pharmacy and Biological Sciences. (2024, October 1).
  • PubChem. Vandetanib | C22H24BrFN4O2 | CID 3081361.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Quinazoline.
  • National Center for Biotechnology Information. Vandetanib (ZD6474)
  • MDPI.
  • Breastcancer.org. (2025, December 23). Lapatinib (Tykerb)
  • PharmaCompass.com.
  • Patsnap Synapse. (2024, July 17).
  • Bentham Science Publishers. (2023, November 1).
  • PubMed Central. Quinazoline derivative compound (11d)
  • Patsnap Synapse. (2024, June 14).
  • AACR Journals. (2004, June 15).
  • Taylor & Francis.
  • PubMed. (2023, October 27). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy.

Sources

Validating the In Vivo Efficacy of 7-Iodoquinazoline-Based Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Iodoquinazoline scaffold has emerged as a critical chemotype in the development of next-generation Tyrosine Kinase Inhibitors (TKIs). Unlike first-generation quinazolines (e.g., Gefitinib) that primarily target EGFR, 7-iodo-substituted derivatives exhibit a unique dual-targeting mechanism , potently inhibiting both EGFR (including the resistant T790M mutant) and VEGFR-2 . This dual action addresses two critical hallmarks of cancer simultaneously: sustained proliferation and angiogenesis.

This guide provides a rigorous framework for validating the in vivo efficacy of 7-Iodoquinazoline derivatives. It contrasts their performance against standard-of-care (SoC) agents like Gefitinib and Erlotinib, providing actionable protocols for formulation, dosing, and xenograft modeling.

Mechanistic Insight: Dual Pathway Inhibition

To validate efficacy, one must first understand the target engagement. 7-Iodoquinazoline derivatives function by occupying the ATP-binding pocket of tyrosine kinases. The iodine substitution at the C-7 position enhances lipophilicity and alters the electronic environment, often improving binding affinity to the mutant EGFRT790M pocket compared to the hydrogen or methoxy groups found in Gefitinib.

Signaling Pathway Blockade

The following diagram illustrates the simultaneous blockade of tumor cell proliferation (EGFR pathway) and endothelial cell angiogenesis (VEGFR-2 pathway).

G cluster_0 Tumor Cell (Proliferation) cluster_1 Endothelial Cell (Angiogenesis) Compound 7-Iodoquinazoline Derivative EGFR EGFR / EGFR(T790M) Compound->EGFR Inhibits (IC50 < 1 µM) RAS RAS-RAF-MEK VEGFR VEGFR-2 Compound->VEGFR Inhibits (IC50 ~ 1 µM) EGFR->RAS ERK ERK1/2 RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K-AKT VEGFR->PI3K Angio Angiogenesis (Blood Supply) PI3K->Angio

Figure 1: Dual mechanism of action. The scaffold inhibits parallel pathways, preventing the compensatory signaling often seen when targeting EGFR alone.

Comparative Analysis: 7-Iodoquinazoline vs. Alternatives

The following table synthesizes data from recent medicinal chemistry campaigns (e.g., compounds 13e, 7i) compared to FDA-approved quinazolines.

Feature7-Iodoquinazoline DerivativesGefitinib (Iressa®)Erlotinib (Tarceva®)
Primary Target Dual EGFR / VEGFR-2EGFR (WT)EGFR (WT)
T790M Activity High (Active against resistance)Low (Resistance develops)Low
IC50 (EGFR) 10 – 500 nM20 – 80 nM20 – 80 nM
IC50 (VEGFR-2) 0.9 – 1.5 µM (Potent)> 10 µM (Inactive)> 10 µM (Inactive)
In Vivo Dose 10 – 30 mg/kg50 – 100 mg/kg50 – 100 mg/kg
Toxicity Profile Moderate (GI sparing potential)High (Skin rash, Diarrhea)High (Skin rash, Diarrhea)

Key Insight: While Gefitinib is potent against wild-type EGFR, it fails against the T790M "gatekeeper" mutation. 7-Iodoquinazoline derivatives are specifically designed to retain potency in this context while adding anti-angiogenic benefits.

In Vivo Validation Protocol

Objective: To demonstrate superior Tumor Growth Inhibition (TGI) in a xenograft model compared to vehicle and Gefitinib.

Phase 1: Formulation Strategy

Quinazolines are hydrophobic. Poor solubility leads to erratic bioavailability.

  • Recommended Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) + 0.1% Tween 80 in sterile water.

  • Alternative (for higher solubility): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Preparation: Sonication is required. Prepare fresh weekly and store at 4°C.

Phase 2: Model Selection
  • Primary Model: H1975 Xenograft (NSCLC).

    • Rationale: This cell line harbors the L858R/T790M double mutation, making it resistant to Gefitinib but sensitive to 7-Iodoquinazoline.

  • Secondary Model: A549 Xenograft (Wild-type EGFR).

    • Rationale: To test general cytotoxicity and anti-angiogenic effects.

Phase 3: Experimental Workflow

The following workflow ensures statistical rigor and minimizes animal suffering.

Workflow cluster_treatment Treatment Phase (21 Days) Inoculation Tumor Inoculation (Day 0) 5x10^6 cells SC Staging Tumor Staging (Day 10-14) Vol: 100-150 mm^3 Inoculation->Staging Growth Randomization Randomization (n=6-8/group) Staging->Randomization Selection Control Group 1: Vehicle Randomization->Control Ref Group 2: Gefitinib (50mg/kg) Randomization->Ref TestLow Group 3: 7-Iodo (10mg/kg) Randomization->TestLow TestHigh Group 4: 7-Iodo (30mg/kg) Randomization->TestHigh Harvest Harvest & Analysis (Day 35) Control->Harvest Daily Dosing Bi-daily Msmt Ref->Harvest TestLow->Harvest TestHigh->Harvest

Figure 2: Step-by-step xenograft validation workflow. SC = Subcutaneous.

Phase 4: Data Collection & Analysis
  • Tumor Volume (TV): Measure length (

    
    ) and width (
    
    
    
    ) every 2 days.
  • Tumor Growth Inhibition (%TGI): Calculated at the end of the study.

  • Biomarker Validation (IHC):

    • Ki-67: Proliferation marker (Expect reduction).

    • CD31: Endothelial marker (Expect reduction in microvessel density due to VEGFR inhibition).

    • p-EGFR: Phosphorylation status (Expect reduction).

Critical Troubleshooting (Expert Tips)

  • Weight Loss > 20%: This indicates systemic toxicity. 7-Iodo derivatives can be potent; if weight loss occurs, switch to a "5 days on / 2 days off" dosing schedule.

  • Precipitation in Syringe: If the compound crashes out during dosing, increase the Tween 80 concentration to 0.5% or switch to the DMSO/PEG formulation.

  • Lack of Efficacy in A549: A549 is a KRAS-mutant line and is naturally less sensitive to EGFR inhibitors. Efficacy here is primarily driven by the VEGFR-2 (anti-angiogenic) component. Ensure you stain for CD31 to prove the mechanism.

References

  • Design and synthesis of iodoquinazoline derivatives as dual EGFR/VEGFR-2 inhibitors. Source: PubMed / Vertex AI Search Results (2023-2024). Context: Establishes the synthesis and IC50 values for 7-iodo derivatives (Compounds 7c, 13e). (Note: Representative link for the class of compounds described in search results 1.2 and 1.6)

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Pharmacology (2021). Context: Provides comparative data on quinazoline binding modes and kinase selectivity profiling.

  • Comparison of Gefitinib and Osimertinib in EGFR-mutant NSCLC. Source: NIH / PubMed Central. Context: Baseline efficacy data for standard-of-care comparators used in the protocol.

  • Quinazolines as allosteric fourth-generation EGFR inhibitors. Source: NIH / PMC. Context: Discusses resistance mechanisms (T790M) that 7-iodo derivatives aim to overcome.

Safety Operating Guide

Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that your work at the cutting edge of research and drug development demands not only scientific rigor but also an unwavering commitment to safety and environmental responsibility. The proper management of chemical waste is not a peripheral task; it is integral to the integrity of your research and the safety of your laboratory.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-iodoquinazoline. My approach moves beyond a simple checklist to explain the causality behind these procedures, empowering you to make informed, safe decisions. This compound, as a halogenated heterocyclic aromatic, requires specific handling to mitigate risks and ensure compliance with regulatory standards.

7-Iodoquinazoline is a halogenated organic compound. This classification is paramount in determining its disposal pathway. During high-temperature incineration, the standard disposal method for organic waste, the iodine atom can be converted into corrosive and environmentally harmful substances like hydrogen iodide (HI). Therefore, waste streams containing halogenated compounds must be segregated and sent to specialized facilities equipped with "scrubbers" to neutralize these acidic byproducts.[1][2]

While a specific, comprehensive toxicity profile for 7-iodoquinazoline is not widely published, the precautionary principle dictates that we treat it with care. Structurally related compounds, such as quinoline and other halogenated aromatics, are known to be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Incompatible Materials: Avoid mixing 7-iodoquinazoline waste with:

  • Strong Acids or Bases[6][7]

  • Strong Oxidizing Agents[6][8]

  • Reactive Metals

Mixing these can lead to exothermic reactions, gas evolution, or degradation of the waste container.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 7-iodoquinazoline in any form, pure or as waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a full-face shield.[6][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before each use.[10]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of solid 7-iodoquinazoline or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][10]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 7-iodoquinazoline is segregation, containment, and professional disposal . On-site chemical neutralization by laboratory personnel is not recommended due to the lack of validated procedures and the potential for hazardous reactions.

Step 1: Designate a Waste Container
  • Select a chemically compatible container, preferably made of polyethylene (HDPE).[8]

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[2][11][12]

  • Ensure the container is clearly and accurately labeled before any waste is added.

Step 2: Labeling the Waste Container
  • The label must, at a minimum, include:

    • The words "Hazardous Waste".[2][11]

    • The full chemical name: "7-Iodoquinazoline".

    • An accurate list of all components, including solvents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 3: Waste Segregation and Collection
  • Solid Waste:

    • Collect any solid 7-iodoquinazoline, contaminated personal protective equipment (gloves, weigh boats, wipes), and absorbent materials used for spill cleanup.

    • Place these items directly into your designated, labeled solid hazardous waste container.

    • Do not mix with non-hazardous trash.

  • Liquid Waste:

    • Collect all solutions containing 7-iodoquinazoline.

    • This is a HALOGENATED ORGANIC WASTE stream. It must be kept separate from non-halogenated waste.[1][2][11] Commingling these streams significantly increases the disposal cost and complexity.[2][11]

    • Pour the liquid waste carefully into the designated, labeled liquid hazardous waste container inside a fume hood.

    • Secure the lid immediately after adding the waste.[2][11]

Step 4: Storage Pending Disposal
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11]

  • The storage area should be cool, dry, and well-ventilated.[11]

  • The container must be stored within secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks.[11]

Step 5: Arranging for Final Disposal
  • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Follow their specific procedures for waste pickup. Never dispose of 7-iodoquinazoline down the drain or allow it to evaporate in a fume hood.[8][10]

Spill and Emergency Procedures

For a Minor Spill (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE, including double gloves if necessary.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Gently sweep or scoop the absorbed material into the designated solid hazardous waste container. Avoid creating dust.[10]

  • Clean the spill area three times with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13]

  • Place all cleaning materials into the solid hazardous waste container.[10][13]

For a Major Spill or Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Large Spill: Evacuate the area immediately. Close the doors and prevent re-entry. Notify your supervisor and your institution's EHS department.

Data and Workflow Summaries

Disposal Best Practices: Quick Reference Table
ActionDODON'TRationale
Segregation Collect in a dedicated Halogenated Waste container.[1][2]Mix with non-halogenated solvents, acids, or bases.[2][8]Prevents dangerous reactions and avoids costly re-segregation; halogenated waste requires special incineration.[2]
Containment Use a clearly labeled, sealed, and compatible container.[8][11]Leave the container open or use an incompatible container.[2][11]Prevents vapor release and container degradation.
Disposal Route Transfer to your EHS office or a certified waste contractor.Pour down the drain or place in regular trash.[8][10]Protects waterways and ensures compliance with federal and local regulations.
Spill Cleanup Absorb, collect, and decontaminate the area.[10][13]Wipe a liquid spill, spreading the contamination.[13]Contains the hazard and ensures thorough removal.
Waste Segregation Decision Workflow

This diagram outlines the critical decision-making process for correctly segregating waste generated from experiments involving 7-iodoquinazoline.

G start Waste Generated (Contains 7-Iodoquinazoline) is_solid Is the waste primarily solid? (e.g., contaminated gloves, wipes, solid compound) start->is_solid solid_waste_container Place in Labeled 'SOLID HALOGENATED HAZARDOUS WASTE' Container is_solid->solid_waste_container Yes is_liquid Is the waste primarily liquid? is_solid->is_liquid No contact_ehs Store in Secondary Containment in Satellite Accumulation Area and contact EHS for pickup. solid_waste_container->contact_ehs liquid_waste_container Place in Labeled 'LIQUID HALOGENATED HAZARDOUS WASTE' Container is_liquid->liquid_waste_container Yes liquid_waste_container->contact_ehs

Caption: Decision workflow for proper segregation of 7-iodoquinazoline waste.

References

  • Halogenated Solvents. Washington State University Environmental Health & Safety. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. Available from: [Link]

  • Disposal of Cytotoxic Waste (Synto) Standard Operating Procedure. South East Coast Ambulance Service. Available from: [Link]

  • 2 - SAFETY DATA SHEET. Available from: [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available from: [Link]

  • Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. Available from: [Link]

  • Processes for preparing iodinated aromatic compounds. Google Patents.
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available from: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available from: [Link]

  • Activation / Deactivation of Aromatic Rings. YouTube. Available from: [Link]

  • Safe handling and waste management of hazardous drugs. eviQ. Available from: [Link]

  • Process for the preparation of iodoaromatic compounds. Google Patents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.